luteolin 3'-O-glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFZOKGCYYUER-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-42-7 | |
| Record name | Luteolin 3'-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUTEOLIN 3'-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of luteolin 3'-O-glucuronide
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of Luteolin 3'-O-glucuronide. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the molecule's structural characteristics, presents key quantitative data, outlines relevant experimental protocols, and visualizes its role in cellular signaling.
Chemical Structure and Nomenclature
This compound is a significant metabolite of luteolin, a common flavonoid found in a variety of plants, including rosemary (Rosmarinus officinalis), celery, and green peppers.[1][2][3][4] Structurally, it is classified as a luteolin glucosiduronic acid.[5][6] The molecule consists of the flavonoid luteolin (3',4',5,7-tetrahydroxyflavone) linked to a β-D-glucosiduronic acid residue.[5]
The linkage occurs at the 3'-position of luteolin's B-ring through an O-glycosidic bond.[7][8] The core luteolin structure features a C6-C3-C6 backbone, comprising two phenyl rings (A and B) and a heterocyclic pyrone ring (C).[9] The attachment of the polar glucuronic acid moiety significantly increases the water solubility of the parent luteolin molecule, facilitating its distribution and excretion in biological systems.
The formal IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[5]
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Quantitative Data
The key quantitative and physicochemical properties of this compound are summarized below. This data is essential for its identification, quantification, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₈O₁₂ | [1][5][10] |
| Molecular Weight | 462.36 g/mol (462.4 g/mol also reported) | [1][2][5] |
| CAS Number | 53527-42-7 | [1][2][5] |
| Appearance | Light yellow to yellow solid/powder | [1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] |
| Synonyms | Luteolin 3'-glucuronide, this compound, CHEBI:75726 | [5] |
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound, including its isolation and analysis.
Isolation from Natural Sources
This compound can be isolated from various plant sources, notably from the leaves of Rosmarinus officinalis.[2] A general bioassay-guided fractionation approach is typically employed.
Protocol Outline: Isolation from Rosmarinus officinalis
-
Extraction: Dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound typically concentrate in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The target-containing fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is performed on a silica gel or Sephadex LH-20 column, eluting with a gradient solvent system (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system, often with a C18 column and a mobile phase gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to establish the complete chemical structure and the position of the glucuronide linkage.[2]
Analytical Quantification
The analysis of this compound in biological matrices (e.g., plasma, bile) is critical for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Protocol Outline: LC-MS/MS Analysis in Rat Plasma
-
Sample Preparation: Plasma samples are subjected to protein precipitation by adding a threefold volume of cold acetonitrile. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness. The residue is reconstituted in the initial mobile phase for injection.
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is run over approximately 10-15 minutes to separate the analyte from endogenous matrix components.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound (e.g., m/z 461.1 → m/z 285.0, corresponding to the loss of the glucuronic acid moiety).
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.[11]
Biological Activity and Signaling Pathway
Luteolin and its metabolites, including this compound, are recognized for their potent anti-inflammatory properties.[3][9][12] These effects are mediated through the modulation of key cellular signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][9]
Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[4][12]
This compound, as an active metabolite of luteolin, contributes to the inhibition of this pathway, likely by suppressing the activation of the IKK complex and subsequent IκBα degradation. This prevents NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.[9]
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luteolin-3-O-beta-D-glucuronide | CAS:53527-42-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Luteolin-3-O-beta-D-glucuronide | CAS#:53527-42-7 | Chemsrc [chemsrc.com]
- 7. Showing Compound Luteolin 7-glucoside 3'-glucuronide (FDB001677) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for Luteolin 3'-glucuronide (HMDB0240540) [hmdb.ca]
- 9. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]
- 10. Luteolin 3'-glucuronide [chemicalbook.com]
- 11. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 3'-O-glucuronide: A Comprehensive Technical Guide to its Natural Sources in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a ubiquitous flavone found throughout the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. In planta, luteolin often exists in its glycosidic forms, which can influence its bioavailability and metabolic fate. Among these, luteolin 3'-O-glucuronide represents a key metabolite and a naturally occurring conjugate in various plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Natural Plant Sources of this compound
This compound has been identified as a significant flavonoid constituent in several medicinal and culinary plants, primarily within the Lamiaceae family. The principal plant sources include:
-
Lemon Balm (Melissa officinalis) : This perennial herb is a well-documented source of this compound, where it is considered a major flavonoid component[1][2].
-
Sage (Salvia officinalis) : Common sage is another prominent source of this compound[2].
-
Rosemary (Rosmarinus officinalis) : The leaves of rosemary have been shown to contain this compound and its acetylated derivatives[3][4][5].
While direct quantification of this compound in all these species is not extensively reported, studies on closely related species provide valuable insights into its potential concentration.
Quantitative Data
Precise quantitative data for this compound in its primary plant sources remains an area of active research. However, analysis of a closely related species, Greek Sage (Salvia fruticosa), provides a quantitative range for "luteolin glucuronide," which is likely inclusive of the 3'-O-isomer.
| Plant Species (Common Name) | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference |
| Salvia fruticosa (Greek Sage) | Leaves | Luteolin glucuronide | 0.41–2.16 | [6] |
Note: The term "luteolin glucuronide" in the cited study may encompass various isomers, including this compound.
Experimental Protocols
The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques, with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS/MS) being the gold standard for its sensitive and selective detection.
Extraction of this compound from Plant Material
This protocol is a representative method adapted from procedures used for flavonoid glycoside extraction.
a. Sample Preparation:
-
Collect fresh plant material (e.g., leaves of Melissa officinalis).
-
Lyophilize (freeze-dry) the plant material to preserve the chemical integrity of the flavonoids.
-
Grind the dried material into a fine powder using a mortar and pestle or a laboratory mill.
b. Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (v/v) in water.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 20 mL of 80% methanol each time.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of 50% methanol for HPLC analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a general HPLC-MS/MS method for the quantification of this compound.
a. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (m/z): 461.1
-
Fragment Ion (m/z): 285.1 (corresponding to the luteolin aglycone)
-
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
c. Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Analyze the plant extracts and the calibration standards under the same HPLC-MS/MS conditions.
-
Quantify the amount of this compound in the plant extracts by comparing the peak areas to the calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound in plants begins with the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. This is followed by a glucuronidation step catalyzed by a specific UDP-glucuronosyltransferase (UGT).
Experimental Workflow
The overall workflow for the identification and quantification of this compound from plant sources is depicted below.
Conclusion
This compound is a noteworthy flavonoid glycoside present in several common medicinal plants, including Melissa officinalis, Salvia officinalis, and Rosmarinus officinalis. While comprehensive quantitative data across all sources is still emerging, established analytical methodologies, particularly HPLC-MS/MS, provide robust tools for its accurate quantification. The biosynthetic pathway, originating from the general phenylpropanoid pathway, highlights the enzymatic steps leading to its formation. This technical guide provides a foundational resource for researchers to further explore the phytochemical significance and therapeutic potential of this compound. Further quantitative studies on a wider range of plant species are warranted to fully elucidate the natural distribution and concentration of this bioactive compound.
References
- 1. Luteolin 3'-glucuronide, the major flavonoid from Melissa officinalis subsp. officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavonoids in Rosmarinus officinalis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
The Glucuronidation of Luteolin: A Technical Guide to its Biosynthesis in Medicinal Herbs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a ubiquitous flavonoid found in a wide array of medicinal herbs and dietary plants, is renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] In planta and upon consumption by mammals, luteolin undergoes extensive metabolic conversion, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly impacts the bioavailability, and ultimately, the therapeutic efficacy of luteolin and its derivatives.[2][3] Understanding the intricate biosynthesis of luteolin glucuronides is paramount for the development of novel therapeutics and the informed use of herbal medicines.
This technical guide provides a comprehensive overview of the biosynthetic pathway of luteolin glucuronides in herbs, with a focus on the enzymatic reactions, key intermediates, and regulatory aspects. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of flavonoid metabolism and its implications for human health.
The Biosynthetic Pathway of Luteolin
The journey to luteolin glucuronides begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism.
Formation of the Luteolin Aglycone
The synthesis of the luteolin aglycone, the core flavonoid structure, commences with the amino acid phenylalanine. A series of enzymatic transformations convert phenylalanine into p-coumaroyl-CoA, a critical precursor for flavonoid biosynthesis.[1] The foundational C6-C3-C6 flavonoid skeleton is subsequently assembled through the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). The resulting naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI).[1][4] From naringenin, a multi-step enzymatic cascade leads to the formation of luteolin.
Glucuronidation of Luteolin
The addition of glucuronic acid moieties to the luteolin aglycone is a critical step that enhances its water solubility and facilitates its transport and storage within the plant. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
The Role of UDP-Glucuronosyltransferases (UGTs)
UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a wide variety of acceptor molecules, including flavonoids like luteolin.[2][5] In plants, these enzymes exhibit remarkable regioselectivity, meaning they can attach the glucuronic acid to specific hydroxyl groups on the luteolin molecule.[6] This results in the formation of various luteolin glucuronide isomers, with the most common being luteolin-7-O-glucuronide, luteolin-3'-O-glucuronide, and luteolin-4'-O-glucuronide.[2][5]
Sequential Glucuronidation and the Formation of Diglucuronides
Further complexity is introduced through sequential glucuronidation events, leading to the formation of luteolin diglucuronides. For instance, luteolin-7-O-glucuronide can serve as a substrate for a subsequent glucuronidation reaction, resulting in the formation of luteolin-7-O-[beta-D-glucuronosyl-(1→2)-beta-D-glucuronide].[7] This sequential process has been observed in rye (Secale cereale), where three distinct, position-specific UGTs are involved in the synthesis of a luteolin triglucuronide.[8]
Quantitative Data on Luteolin Glucuronidation
The efficiency of luteolin glucuronidation can be quantified by determining the kinetic parameters of the involved UGT enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters of Luteolin Glucuronidation by Rat Liver S9 Fractions [5]
| Metabolite Formed | Kinetic Model | Vmax (pmol/min/mg protein) | Km (μM) | CLint (Vmax/Km) (mL/min/mg) |
| Luteolin-7-glucuronide | Substrate Inhibition | 273.6 ± 11.2 | 1.8 ± 0.3 | 0.27 |
| Luteolin-3'-glucuronide | Michaelis-Menten | 262.3 ± 9.8 | 1.1 ± 0.2 | 0.24 |
| Luteolin-4'-glucuronide | Substrate Inhibition | 313.5 ± 15.6 | 1.3 ± 0.2 | 0.26 |
Data are expressed as the mean ± S.D. (n=3).[5]
Experimental Protocols
The study of luteolin glucuronide biosynthesis relies on a variety of in vitro and analytical techniques.
In Vitro UGT Glucuronidation Assay
This assay is used to determine the activity and kinetics of UGT enzymes in converting luteolin to its glucuronide conjugates.
Methodology:
-
Incubation Mixture Preparation: A typical incubation medium contains liver microsomes (as a source of UGTs), magnesium chloride (a cofactor), saccharolactone (a β-glucuronidase inhibitor), alamethicin (a permeabilizing agent), UDPGA (the glucuronic acid donor), and the flavonoid substrate (e.g., luteolin) in a buffered solution (e.g., potassium phosphate, pH 7.4).[9]
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific duration (e.g., 30 minutes).[9]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[9]
-
Sample Preparation: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.[9]
-
Analysis: The formation of luteolin glucuronides is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
HPLC and LC-MS/MS Analysis
These analytical techniques are essential for the separation, identification, and quantification of luteolin and its glucuronide metabolites.
Typical HPLC-MS/MS Parameters:
-
Column: A reverse-phase column, such as a Phenomenex C18, is commonly used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[9]
-
Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantifying the precursor and product ions of the target analytes.[9]
Table 2: Example MRM Transitions for Luteolin Glucuronides [9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Baicalein-7-O-glucuronide | 447 | 271 |
| Puerarin-7-O-glucuronide | 593 | 417 |
Conclusion
The biosynthesis of luteolin glucuronides in herbs is a complex and highly regulated process involving a cascade of enzymatic reactions. The formation of various glucuronide isomers, catalyzed by specific UGTs, plays a crucial role in the disposition and biological activity of luteolin. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in phytochemistry, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration of the fascinating world of flavonoid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 8. luteolin triglucuronide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis [frontiersin.org]
- 10. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 3'-O-glucuronide: A Comprehensive Technical Guide on its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a ubiquitous flavonoid found in a variety of medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In biological systems, luteolin is extensively metabolized, with luteolin 3'-O-glucuronide being one of its major metabolites. The physicochemical properties and stability of this glucuronide are critical determinants of its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability profile of this compound, supported by experimental methodologies, to aid researchers and drug development professionals in their investigations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method design, and the interpretation of biological data. Key properties are summarized in the table below, followed by detailed discussions.
| Property | Value | Source/Method |
| Chemical Structure | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | IUPAC Name[1] |
| Molecular Formula | C21H18O12 | PubChem[1] |
| Molecular Weight | 462.36 g/mol | MedchemExpress[2] |
| Physical Appearance | Yellow powder | BioCrick[3] |
| Solubility | ||
| Organic Solvents | Soluble in DMSO and methanol. | BioCrick[3] |
| Aqueous Media | Insoluble in water. | BioCrick[3] |
| pKa (Predicted) | Data for the aglycone, luteolin, suggests multiple pKa values due to its hydroxyl groups. The glucuronic acid moiety introduces an acidic pKa. | Inferred from luteolin data[4] |
| LogP (Computed) | -1.16 | ChemSrc[3] |
Chemical Structure
The chemical structure of this compound is characterized by the luteolin aglycone linked at the 3'-hydroxyl group to a glucuronic acid moiety via an O-glycosidic bond. This glucuronidation significantly alters the physicochemical properties of the parent luteolin molecule.
Solubility
This compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] However, it is reported to be insoluble in water.[3] This limited aqueous solubility can present challenges for in vitro biological assays and formulation development. For aqueous solutions, it is often necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution in aqueous buffers.[5]
pKa
LogP
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity. A computed LogP value for this compound is -1.16, indicating that the molecule is hydrophilic. This is a direct consequence of the polar glucuronic acid attachment, which significantly increases the water solubility and reduces the lipophilicity compared to the parent luteolin aglycone.
Stability Profile
The stability of this compound is a critical factor that can influence its shelf-life, biological activity, and the reliability of experimental results. Key stability aspects are discussed below.
pH Stability
The stability of flavonoids is often pH-dependent. While specific degradation kinetics for this compound across a range of pH values are not extensively documented, studies on the aglycone, luteolin, indicate that it is most stable in slightly acidic to neutral conditions and degrades in alkaline environments.[4] The glycosidic bond in this compound may also be susceptible to hydrolysis under strongly acidic or basic conditions.
Thermal Stability
Elevated temperatures can lead to the degradation of flavonoids. While specific studies on the thermal degradation of this compound are limited, research on other flavonoid glycosides suggests that the primary degradation pathway upon heating is the cleavage of the glycosidic bond.[6][7]
Photostability
Exposure to light, particularly UV radiation, can cause degradation of flavonoids. A study on the photostability of luteolin and luteolin-7-O-glucoside demonstrated that both compounds undergo degradation upon exposure to light.[8] The presence of a hydroxyl group at position 3 and a C2-C3 double bond in the flavonoid structure was found to decrease photostability.[8] It is therefore recommended to protect solutions of this compound from light.
Storage of Stock Solutions
For long-term storage, stock solutions of this compound are best kept at low temperatures. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]
Metabolic Stability
This compound is a major metabolite of luteolin in vivo.[9] Studies have shown that it exhibits significant systemic exposure in rats.[9] In vitro metabolic stability assays using liver microsomes are a valuable tool to assess the susceptibility of the compound to further metabolism. Glucuronides can be subject to deconjugation by β-glucuronidases, which can be present in various tissues and are released during inflammation, potentially converting the glucuronide back to the active aglycone at the site of action.[10][11]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties and stability of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
A reliable analytical method is crucial for all physicochemical and stability studies. Reversed-phase HPLC coupled with UV or mass spectrometry (MS) detection is a common and effective technique for the quantification of this compound.
HPLC-UV Method Parameters (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (typically around 350 nm for the B-ring absorption of flavones).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated HPLC method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration can be used to determine the pKa values of ionizable groups.
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional approach for experimentally determining the LogP of a compound.[12]
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, usually by centrifugation.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method like HPLC.
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14][15]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound at a known concentration.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
This technical guide provides a summary of the current knowledge on the physicochemical properties and stability of this compound. While some fundamental properties have been characterized, there is a clear need for more comprehensive experimental data, particularly regarding its aqueous solubility, pKa values, and stability under various stress conditions. The provided experimental protocols offer a starting point for researchers to generate this much-needed data, which will be invaluable for the continued development and understanding of this important metabolite of luteolin.
References
- 1. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luteolin-3-O-beta-D-glucuronide | CAS:53527-42-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. benchchem.com [benchchem.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Luteolin 3'-O-glucuronide: A Major Metabolite Dictating Luteolin's Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin, a ubiquitous flavonoid with promising therapeutic potential, undergoes extensive metabolism in vivo, significantly influencing its bioavailability and pharmacological activity. This technical guide delves into the core of luteolin's metabolic fate, focusing on its major metabolite, luteolin 3'-O-glucuronide. We provide a comprehensive overview of its formation, pharmacokinetic profile, and biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. This document serves as a critical resource for researchers aiming to understand and harness the therapeutic capabilities of luteolin and its metabolites.
Introduction
Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavone found in a wide variety of plants and vegetables.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] However, the therapeutic application of luteolin is often hampered by its low oral bioavailability, primarily due to extensive phase II metabolism in the intestine and liver.[4] Glucuronidation, the conjugation with glucuronic acid, is a primary metabolic pathway for luteolin, leading to the formation of various glucuronide metabolites. Among these, this compound has been consistently identified as a major circulating metabolite in preclinical studies, exhibiting significant systemic exposure.[5][6] Understanding the role and activity of this major metabolite is paramount for accurately evaluating the in vivo efficacy of luteolin.
Luteolin Metabolism: The Predominance of Glucuronidation
Upon ingestion, luteolin is subjected to extensive metabolism by UDP-glucuronosyltransferases (UGTs), enzymes primarily located in the liver and intestinal epithelium. This process involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of luteolin. While several glucuronide isomers can be formed, studies in rats have consistently shown that this compound is a principal metabolite found in plasma.[5][6]
In addition to glucuronidation, luteolin can also be metabolized through methylation by catechol-O-methyltransferases (COMTs). An interplay exists between these two pathways, where the inhibition of one can lead to an increased rate of the other. Nevertheless, glucuronidation remains the predominant metabolic route for luteolin.[5]
Quantitative Analysis: Pharmacokinetic Profile of Luteolin and its Metabolites
The pharmacokinetic parameters of luteolin and its metabolites have been investigated in rats, providing valuable insights into their absorption, distribution, metabolism, and excretion. The data consistently highlight the high systemic exposure of this compound compared to the parent aglycone.
Table 1: Pharmacokinetic Parameters of Luteolin and its Metabolites in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Reference |
| Luteolin | 5 | 2.8 ± 1.1 | 0.25 | 3.5 ± 1.3 | [6] |
| Luteolin-3'-O-glucuronide | 5 | 1358.3 ± 456.7 | 0.5 | 3456.8 ± 1123.4 | [6] |
| Luteolin-7-O-glucuronide | 5 | 245.6 ± 89.3 | 0.5 | 678.9 ± 234.1 | [6] |
| Luteolin-4'-O-glucuronide | 5 | 189.4 ± 76.5 | 0.5 | 543.2 ± 198.7 | [6] |
| Luteolin | 50 | 5500 | 0.083 | - | [7] |
| Luteolin Conjugates | 50 | - | - | - | [7] |
Note: Data are presented as mean ± SD where available. Some studies report total conjugates rather than individual glucuronides.
Biological Activities of this compound
While much of the research has focused on the parent compound, emerging evidence suggests that luteolin's metabolites, including this compound, possess biological activity. This is crucial as these are the forms predominantly present in circulation after oral intake.
Anti-inflammatory Effects
Luteolin is a well-documented anti-inflammatory agent that can modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] Studies have indicated that luteolin glucuronides also contribute to the anti-inflammatory effects observed in vivo.[10] Although direct evidence for this compound's specific targets is still being elucidated, it is hypothesized to act similarly to luteolin by inhibiting the production of pro-inflammatory mediators.
Antioxidant Activity
Luteolin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[11] The antioxidant capacity of its glucuronide metabolites is an area of active investigation. Some studies suggest that while glycosylation can sometimes reduce antioxidant activity compared to the aglycone, the overall in vivo antioxidant effect is a combination of the parent compound and its circulating metabolites.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Luteolin Glucuronidation Assay using Rat Liver S9 Fractions
This protocol is adapted from studies investigating the metabolism of luteolin in vitro.[6]
Objective: To determine the in vitro formation of luteolin glucuronides.
Materials:
-
Rat liver S9 fraction (RLS9)
-
Luteolin
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Alamethicin
-
Acetonitrile
-
Internal standard (e.g., tilianin)
Procedure:
-
Prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), RLS9 (final concentration 0.01 mg/mL), 0.88 mM MgCl₂, 4.4 mM saccharolactone, and 0.022 mg/mL alamethicin.
-
Add luteolin to the mixture at various concentrations (e.g., 0.3125–80 μM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 3.5 mM UDPGA.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture at high speed (e.g., 19,357 g) for 30 minutes to precipitate proteins.
-
Analyze the supernatant using HPLC-MS/MS.
HPLC-MS/MS Analysis of Luteolin and its Glucuronides in Rat Plasma
This protocol is a synthesis of methods described for the quantification of luteolin and its metabolites.[12][13]
Objective: To simultaneously quantify luteolin and this compound in rat plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XBridge™ C18)
-
Mobile Phase A: Water with 0.5% formic acid or 2 mM ammonium acetate with 0.01% formic acid
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution
-
Flow Rate: 0.3 - 0.6 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Luteolin: m/z 285 → 133
-
Luteolin-3'-O-glucuronide: m/z 461 → 285
-
-
Internal Standard: e.g., Daidzein (m/z 253 → 197) or Naringenin (m/z 271 -> 151)
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC-MS/MS system.
Conclusion and Future Perspectives
This compound is unequivocally a major metabolite of luteolin, and its high systemic exposure suggests a significant contribution to the overall pharmacological effects of the parent compound. For researchers and drug development professionals, it is imperative to consider the metabolic fate of luteolin and to evaluate the biological activities of its major metabolites. Future research should focus on elucidating the specific molecular targets of this compound and its impact on various signaling pathways. Furthermore, comparative studies on the potency of the glucuronide versus the aglycone are needed to fully understand the structure-activity relationship. A thorough understanding of the roles of these metabolites will be instrumental in the rational design of luteolin-based therapeutics with improved efficacy and bioavailability.
References
- 1. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging In Vitro Bioactivity of Luteolin 3'-O-glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a ubiquitous flavone found in a wide array of plant sources, is well-regarded for its extensive in vitro and in vivo pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. However, in biological systems, luteolin is rapidly metabolized into various conjugates, with glucuronides being the most predominant forms. Among these, luteolin 3'-O-glucuronide is a significant metabolite. Understanding the intrinsic biological activity of this glucuronide is paramount for elucidating the true in vivo efficacy of luteolin and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary in vitro biological activity of this compound, presenting available quantitative data, detailed experimental protocols, and insights into the potential signaling pathways involved.
Data Presentation: A Comparative Analysis
Direct quantitative data on the in vitro biological activity of this compound is still emerging and is not as extensive as that for its aglycone, luteolin. The following tables summarize the available data for this compound and provide a comparative context with its parent compound, luteolin, and other relevant derivatives.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Luteolin | A549 (Lung Carcinoma) | MTT | 2.3 - 3.1 | [1] |
| Luteolin | B16 4A5 (Mouse Melanoma) | Alamar Blue | 2.3 | [1] |
| Luteolin | CCRF-HSB-2 (T-cell Leukemia) | Alamar Blue | 2.0 | [1] |
| Luteolin | TGBC11TKB (Gastric Cancer) | Alamar Blue | 1.3 | [1] |
| Luteolin | HL-60 (Promyelocytic Leukemia) | MTT | 12.5 | [2] |
| Luteolin | A431 (Squamous Cell Carcinoma) | MTT | 19 | [2] |
| Luteolin | GLC4 (Lung Cancer) | MTT | 40.9 | [2] |
| Luteolin | COLO 320 (Colon Cancer) | MTT | 32.5 | [2] |
| Luteolin | MES-SA-Dx5 (Sarcoma) | MTT | ~20 | [3] |
| Luteolin | HaCaT (Keratinocytes) | XTT | 37.1 | [4] |
| Luteolin | A375 (Melanoma) | XTT | 115.1 | [4] |
| Luteolin-7-O-glucoside | Mesangial cells | DNA synthesis inhibition | 6.1 | [2] |
Note: Currently, there is a lack of publicly available, direct IC50 values for the cytotoxic activity of this compound against cancer cell lines.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | IC50 or Inhibition | Reference |
| This compound | RAW 264.7 Macrophages | Nitrite Production | Active, but IC50 not specified. | [5] |
| This compound | RAW 264.7 Macrophages | Inflammatory Gene Expression | Effective, but less potent than luteolin. | [6] |
| Luteolin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50 = 6.9 µM | [7] |
| Luteolin | RAW 264.7 Macrophages | PGE2, TNF-α, IL-1β Inhibition | Significant inhibition at 4 µM. | [8] |
| Luteolin | RAW 264.7 Macrophages | NO Production | Potent inhibition. | [9] |
| Luteolin-7-O-glucoside | RAW 264.7 Macrophages | NO Production | Less potent than luteolin. | [9] |
Table 3: In Vitro Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference | |---|---|---|---|---| | Luteolin | DPPH Radical Scavenging | 9.4 (in acetone), ~18.3 (in methanol) |[9] | | Luteolin | ABTS Radical Scavenging | 17.3 |[10] | | Luteolin-7-O-β-glucuronide | DPPH Radical Scavenging | Less effective than luteolin. |[11] | | Luteolin-7-O-β-glucuronide | Lipid Peroxidation Inhibition | More effective than luteolin. |[11] |
Table 4: In Vitro Enzyme Inhibitory Activity
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| This compound | Xanthine Oxidase | 6-Mercaptopurine | Slightly higher than Allopurinol (IC50 = 5.1 µM) | [12] |
| This compound | Xanthine Oxidase | Xanthine | Comparable to Allopurinol (IC50 = 0.25 µM) | [12] |
| Luteolin | Xanthine Oxidase | 6-Mercaptopurine | 0.34 | [12] |
| Luteolin | PI-3-K | - | 8 | [2] |
| Luteolin | α-Glucosidase | - | 32.3 | |
| Luteolin | α-Amylase | - | Effective inhibition, less potent than acarbose. | |
| Luteolin-7-O-glucoside | α-Glucosidase | - | Strong inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to assess the in vitro biological activities of luteolin and its glucuronides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines or RAW 264.7 macrophages) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or luteolin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Anti-inflammatory Activity in RAW 264.7 Macrophages (Nitric Oxide Production Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound or luteolin for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Sample Preparation: Prepare different concentrations of this compound or luteolin in a suitable solvent (e.g., methanol).
-
DPPH Reaction: Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Enzyme Inhibition Assay (Xanthine Oxidase Inhibition)
-
Assay Components: The reaction mixture typically contains phosphate buffer, the substrate (xanthine or 6-mercaptopurine), and the enzyme (xanthine oxidase).
-
Inhibitor Addition: Add various concentrations of this compound or luteolin to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at a specific temperature (e.g., 37°C).
-
Product Measurement: Monitor the formation of the product (uric acid or 6-thiouric acid) over time by measuring the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The in vitro biological activities of flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still being established, the known pathways affected by its aglycone, luteolin, provide a strong foundation for hypothesized mechanisms.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by luteolin and its glucuronide.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.
Conclusion and Future Directions
The preliminary in vitro data for this compound suggests that it is a biologically active molecule, exhibiting anti-inflammatory and enzyme-inhibitory properties. However, a significant disparity remains between the wealth of information available for its aglycone, luteolin, and the nascent state of research into its primary metabolite. The available evidence indicates that while the glucuronide form retains activity, its potency can be either attenuated or, in some cases, altered compared to luteolin. This underscores the critical need for further research to bridge this knowledge gap.
Future studies should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound against a wide panel of cancer cell lines to determine its cytotoxic potential and establish IC50 values.
-
Direct Comparative Studies: Performing head-to-head comparisons of the antioxidant and anti-inflammatory activities of luteolin and its 3'-O-glucuronide to delineate the precise impact of glucuronidation on these properties.
-
Mechanistic Elucidation: Investigating the direct effects of this compound on key signaling pathways to understand its molecular mechanisms of action, independent of its potential conversion back to the aglycone.
A deeper understanding of the in vitro bioactivity of this compound will be instrumental for drug development professionals in designing more effective therapeutic strategies that account for the metabolic fate of dietary flavonoids.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Luteolin 3'-O-glucuronide from Melissa officinalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of luteolin 3'-O-glucuronide, a major flavonoid found in Melissa officinalis (lemon balm). This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes relevant biological pathways.
Introduction
Melissa officinalis L. (Lamiaceae), commonly known as lemon balm, is a medicinal plant with a long history of use for its sedative, antispasmodic, and antiviral properties.[1] The therapeutic effects of lemon balm are attributed to a variety of phytochemicals, including phenolic compounds. Among these, flavonoids are a significant class of bioactive molecules.
This compound has been identified as a major flavonoid constituent in the leaves of Melissa officinalis subsp. officinalis.[2][3] Luteolin and its glycosides are known for their antioxidant, anti-inflammatory, and potential anticancer activities.[4] Notably, luteolin glucuronides are considered prodrugs; they are readily soluble and can be hydrolyzed by β-glucuronidase to release the active aglycone, luteolin, particularly at sites of inflammation.[1] This targeted release mechanism makes this compound a compound of significant interest for drug development.
This guide offers a comprehensive resource for researchers focused on the isolation and investigation of this promising natural product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₁₂ | [5] |
| Molecular Weight | 462.4 g/mol | [5] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] |
| CAS Number | 53527-42-7 | [5] |
Experimental Protocols: Isolation and Purification
The following protocol is a detailed methodology for the isolation and purification of this compound from the leaves of Melissa officinalis, based on established phytochemical procedures.[1]
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of Melissa officinalis.
-
Extraction Solvent: 70% Methanol in water.
-
Extraction Procedure:
-
Macerate the powdered leaves with 70% methanol at a 1:10 (w/v) ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification by Column Chromatography
A multi-step column chromatography approach is employed for the purification of this compound.
-
Initial Fractionation on Polyamide Column:
-
Stationary Phase: Polyamide.
-
Mobile Phase: A gradient of methanol in water, starting with 100% water and gradually increasing the methanol concentration.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of water.
-
Load the dissolved extract onto the polyamide column.
-
Elute the column with the water-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing flavonoids.
-
-
-
Purification on Silica Gel Column:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of Ethyl Acetate : Methanol : Water (200:33:27 v/v/v).[1]
-
Procedure:
-
Pool the flavonoid-rich fractions from the polyamide column and concentrate under reduced pressure.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the silica gel column.
-
Elute the column with the specified solvent system.
-
Collect fractions and monitor by TLC.
-
-
-
Final Purification by Preparative Paper Chromatography (if necessary):
-
For final purification, preparative paper chromatography can be employed on the fractions obtained from the silica gel column that show the presence of the target compound.
-
Characterization Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the isolated compound.
| Ionization Mode | Mass (m/z) | Interpretation | Source |
| Negative Ion ESI-MS | 461.1 | [M-H]⁻ | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural confirmation of this compound. The following tables provide reference chemical shift data for luteolin and related glucosides. While a complete dataset for this compound from a single source is not available, these values serve as a guide for spectral interpretation.
Table 1: ¹H-NMR Spectral Data of Luteolin (400 MHz, Acetone-d₆) [6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.51 | d | 2.2 |
| H-6' | 7.48 | dd | 8.2, 2.2 |
| H-5' | 7.00 | d | 8.2 |
| H-3 | 6.59 | s | |
| H-8 | 6.52 | d | 2.0 |
| H-6 | 6.25 | d | 2.0 |
Table 2: ¹³C-NMR Spectral Data of Luteolin (100 MHz, Acetone-d₆) [6]
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 182.4 |
| C-7 | 164.5 |
| C-2 | 164.2 |
| C-5 | 162.7 |
| C-9 | 158.1 |
| C-4' | 149.4 |
| C-3' | 145.8 |
| C-1' | 123.1 |
| C-6' | 119.5 |
| C-5' | 116.0 |
| C-2' | 113.5 |
| C-10 | 104.7 |
| C-3 | 103.6 |
| C-6 | 99.0 |
| C-8 | 94.0 |
Biological Activity and Signaling Pathways
This compound is considered a stable precursor to the biologically active aglycone, luteolin. In vivo, particularly in inflammatory conditions, β-glucuronidase enzymes can cleave the glucuronide moiety, releasing free luteolin to exert its pharmacological effects. Luteolin is known to modulate several key signaling pathways involved in inflammation and cellular growth.
Anti-inflammatory Signaling Pathways
Luteolin has been shown to exert its anti-inflammatory effects by targeting multiple signaling cascades. The diagram below illustrates the key pathways.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Luteolin 3'-glucuronide, the major flavonoid from Melissa officinalis subsp. officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
An In-depth Technical Guide on the Spectroscopic Data for the Identification of Luteolin 3'-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of luteolin 3'-O-glucuronide, a significant metabolite of the naturally occurring flavonoid, luteolin. This document details mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, experimental protocols, and relevant biological pathways.
Introduction
Luteolin, a common flavonoid found in various plants, is known for its diverse pharmacological activities. Following ingestion, luteolin is extensively metabolized in the body, with glucuronidation being a major metabolic pathway. This compound is one of the primary metabolites, and its accurate identification is crucial for pharmacokinetic, metabolism, and bioavailability studies. This guide provides the necessary spectroscopic data and methodologies to facilitate its unambiguous identification.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of flavonoid glycosides. The accurate mass measurement of the molecular ion provides the elemental composition, while the fragmentation pattern in MS/MS experiments offers structural insights into the aglycone and the nature and position of the glycosidic linkage.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₁₂ | [1] |
| Molecular Weight | 462.4 g/mol | [1] |
| Monoisotopic Mass | 462.07982601 Da | [1] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [2][3] |
| Parent Ion [M-H]⁻ | m/z 461.0720 | Predicted |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | Reference |
| 461.0720 | 285.0405 | 176.0315 | [Luteolin - H]⁻ | [3][4] |
| 285.0405 | 151.0037 | 134.0368 | ¹,³A⁻ (from Retro-Diels-Alder of Luteolin) | [5][6] |
| 285.0405 | 133.0293 | 152.0112 | ¹,³B⁻ (from Retro-Diels-Alder of Luteolin) | [5][6] |
Note: The fragmentation of the glucuronide moiety typically results in a neutral loss of 176 Da, corresponding to the glucuronic acid residue. The subsequent fragmentation of the luteolin aglycone follows the characteristic Retro-Diels-Alder (RDA) pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the limited availability of a complete, experimentally verified NMR dataset specifically for this compound in the public domain, the following tables provide ¹H and ¹³C NMR data for the closely related isomer, luteolin 7-O-β-glucuronide, for comparative purposes. Predicted chemical shifts for this compound are also included, based on known glycosylation effects on the flavonoid skeleton.
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) of Luteolin 7-O-β-glucuronide and Predicted Shifts for this compound
| Position | Luteolin 7-O-β-glucuronide (δ ppm, J in Hz) | Predicted this compound (δ ppm) |
| 3 | 6.78 (s) | 6.75 (s) |
| 6 | 6.45 (d, 2.0) | 6.20 (d, 2.0) |
| 8 | 6.82 (d, 2.0) | 6.45 (d, 2.0) |
| 2' | 7.40 (d, 2.0) | ~7.50 |
| 5' | 6.90 (d, 8.2) | 6.95 (d, 8.5) |
| 6' | 7.36 (dd, 8.2, 2.0) | ~7.60 |
| 1'' | 5.10 (d, 7.5) | ~5.00 |
| 2'' | 3.30-3.60 (m) | ~3.40 |
| 3'' | 3.30-3.60 (m) | ~3.50 |
| 4'' | 3.30-3.60 (m) | ~3.50 |
| 5'' | 3.75 (d, 9.5) | ~3.80 |
| COOH | 12.96 (br s) | 12.95 (br s) |
Reference for Luteolin 7-O-β-glucuronide data:[4]
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) of Luteolin 7-O-β-glucuronide and Predicted Shifts for this compound
| Position | Luteolin 7-O-β-glucuronide (δ ppm) | Predicted this compound (δ ppm) |
| 2 | 165.1 | 164.5 |
| 3 | 103.6 | 103.2 |
| 4 | 182.5 | 182.0 |
| 5 | 161.7 | 161.5 |
| 6 | 100.0 | 99.5 |
| 7 | 163.6 | 163.0 |
| 8 | 95.3 | 94.8 |
| 9 | 157.6 | 157.2 |
| 10 | 105.9 | 105.5 |
| 1' | 121.7 | 122.0 |
| 2' | 114.0 | ~115.0 |
| 3' | 146.6 | ~150.0 (glycosylated) |
| 4' | 150.8 | 145.0 |
| 5' | 116.7 | 117.0 |
| 6' | 119.7 | ~120.0 |
| 1'' | 100.4 | ~101.0 |
| 2'' | 73.5 | ~73.0 |
| 3'' | 76.1 | ~76.0 |
| 4'' | 71.9 | ~71.5 |
| 5'' | 75.9 | ~75.5 |
| 6'' (COOH) | 172.5 | 172.0 |
Reference for Luteolin 7-O-β-glucuronide data:[4]
Experimental Protocols
Extraction and Isolation of this compound from Rosemary
This protocol is adapted from a patented method for the extraction of this compound.
-
Raw Material Preparation : Select dry rosemary leaves, crush them using a grinder, and sieve through a 20-mesh sieve.
-
Extraction : Add a 70% ethanol solution to the crushed leaves and perform extraction at room temperature with stirring or continuous countercurrent extraction for 2 hours.
-
Filtration and Concentration : Perform an initial filtration to separate the extract from the solid plant material. Concentrate the filtrate to 20-30% of its original volume.
-
Purification : Add hot water to the concentrated extract and perform a second filtration. Further concentrate the filtrate to one-tenth of the volume from the second filtration.
-
Crystallization : Adjust the pH of the concentrated solution to 6.0-6.5 and let it stand at a low temperature (4-8 °C) for 6 hours to allow for crystallization.
-
Column Chromatography : Filter to obtain the crystals and dissolve them in a low-concentration ethanol solution. Load the solution onto a polyamide resin column.
-
Elution : Perform a gradient elution with 30%, 50%, and 70% ethanol solutions.
-
Final Product : Collect the eluent from the 50% ethanol solution, concentrate it, and dry to obtain the purified this compound.
HPLC-MS/MS Method for the Determination of this compound
This protocol is based on a validated method for the simultaneous determination of luteolin and its metabolites in rat plasma.[2]
-
Sample Preparation : Extract the samples (e.g., plasma) by protein precipitation with methanol. Use appropriate internal standards like daidzein and naringenin.
-
Chromatographic Separation :
-
Column : XBridge™ C₁₈ column.
-
Mobile Phase : Isocratic elution with 88% methanol and 12% water containing 2 mM ammonium acetate and 0.01% formic acid.
-
-
Mass Spectrometric Detection :
-
Ionization : Negative electrospray ionization (ESI-).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound : m/z 461.1 → 285.1 (corresponding to [M-H]⁻ → [Aglycone-H]⁻).
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by luteolin.[7][8][9][10][11]
Biological Context: Signaling Pathways
While research on the specific biological activities of this compound is ongoing, the parent compound, luteolin, is known to modulate several key signaling pathways implicated in various diseases. It is hypothesized that the metabolites of luteolin may contribute to its overall pharmacological effects. One of the well-established targets of luteolin is the PI3K/Akt signaling pathway.[7][8][9][10][11]
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Luteolin has been shown to exert its anti-cancer and anti-inflammatory effects, in part, by inhibiting the PI3K/Akt pathway.[7][8][9][10][11] This inhibition can lead to decreased cancer cell proliferation and survival.[7][8][9][10][11] Further investigation is warranted to determine if this compound retains the ability to modulate this and other important signaling pathways.
References
- 1. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway [frontiersin.org]
- 8. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin-mediated PI3K/AKT/Nrf2 signaling pathway ameliorates inorganic mercury-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Metabolism of Luteolin to Glucuronide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of luteolin, a common dietary flavonoid, into its glucuronide conjugates. Understanding this metabolic pathway is crucial for evaluating the bioavailability, pharmacological activity, and potential drug interactions of luteolin and its derivatives. This document details the key enzymatic processes, metabolic products, and experimental methodologies used to investigate luteolin glucuronidation, supported by quantitative data and visual diagrams.
Introduction to Luteolin Metabolism
Luteolin, a flavonoid found in numerous plants, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic potential is significantly influenced by its low bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver.[3][4][5] The primary metabolic pathway for luteolin is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7][8] This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl groups of luteolin, resulting in more water-soluble glucuronide conjugates that can be readily excreted.[8][9]
In addition to glucuronidation, luteolin can also undergo methylation, catalyzed by catechol-O-methyltransferases (COMTs), to form chrysoeriol and diosmetin.[6][7] These methylated metabolites can then be further glucuronidated.[6][7] Studies have shown an interplay between these two pathways, with glucuronidation being the predominant route of metabolism.[6][7]
Luteolin Glucuronidation Pathways
The metabolism of luteolin to its glucuronide conjugates is a complex process involving multiple UGT isoforms and resulting in various metabolic products. The primary sites for glucuronidation on the luteolin molecule are the 3'-, 4'-, and 7-hydroxyl groups.[6][10][11]
Key Metabolic Pathways:
-
Direct Glucuronidation: Luteolin is directly conjugated by UGTs to form monoglucuronides. The major monoglucuronides identified are luteolin-3'-O-glucuronide (Lut-3'-G), luteolin-4'-O-glucuronide (Lut-4'-G), and luteolin-7-O-glucuronide (Lut-7-G).[6][7] Of these, Lut-3'-G has been found to have the highest systemic exposure in rats.[6][7]
-
Sequential Glucuronidation: Monoglucuronides can be further glucuronidated to form diglucuronides. For instance, luteolin-3',7-O-diglucuronide and luteolin-4',7-O-diglucuronide have been identified, with their formation being a time-dependent and isoform-specific process.[12] UGT1A1 appears to preferentially generate diglucuronides from monoglucuronide precursors.[12]
-
Interplay with Methylation: Luteolin can first be methylated by COMTs to produce chrysoeriol and diosmetin.[6][7] These methylated derivatives then serve as substrates for UGTs, leading to the formation of methylated glucuronides such as chrysoeriol-7-glucuronide and diosmetin-7-glucuronide.[6][7]
The following diagram illustrates the primary metabolic pathways of luteolin glucuronidation.
UDP-Glucuronosyltransferase (UGT) Isoforms in Luteolin Metabolism
Several UGT isoforms are involved in the glucuronidation of luteolin, with varying substrate specificities and efficiencies. The expression levels of these enzymes in different tissues, such as the liver and intestine, contribute to the regioselectivity and rate of luteolin conjugation.[9][10][13]
-
UGT1A1: This isoform plays a significant role in the glucuronidation of flavonoids.[14] It is particularly effective in conjugating the 3',4'-catechol unit of flavonoids and is involved in the formation of diglucuronides from monoglucuronide precursors.[10][12][15]
-
UGT1A6 and UGT1A9: These isoforms are highly expressed in the liver and are major contributors to the formation of luteolin monoglucuronides.[10][12][16] UGT1A9 has been identified as a key enzyme responsible for the formation of luteolin-7-glucuronide and luteolin-3'-glucuronide.[6][10]
-
UGT1A8: Primarily expressed in the intestine, UGT1A8 is involved in the first-pass metabolism of luteolin.[10][13]
The following diagram depicts the involvement of different UGT isoforms in the formation of specific luteolin glucuronides.
Quantitative Data on Luteolin Glucuronidation
The following tables summarize key quantitative data from in vivo and in vitro studies on luteolin metabolism.
Table 1: Pharmacokinetic Parameters of Luteolin and its Conjugates in Rats
| Parameter | Free Luteolin | Conjugated Luteolin | Reference |
|---|---|---|---|
| Administration Route | Intravenous | Intravenous | [3] |
| Dose | 50 mg/kg | 50 mg/kg | [3] |
| Half-life (t½) | 8.94 h | 4.98 h | [3][4] |
| Cmax (0 h) | 23.4 µg/mL | - | [3] |
| Administration Route | Oral | - | [3] |
| Dose | 50 mg/kg | - | [3] |
| Cmax | 5.5 µg/mL (at 5 min) | - | [3][4] |
| Bioavailability (F) | 4.10% | - |[3] |
Table 2: Plasma Concentrations of Luteolin Metabolites in Rats after Oral Administration (5 mg/kg)
| Metabolite | Concentration at 20 min (ng/mL) | Concentration at 60 min (ng/mL) | Concentration at 360 min (ng/mL) | Reference |
|---|---|---|---|---|
| Luteolin-3'-glucuronide | ~88-fold > Lut-4'-G | ~32-fold > Lut-4'-G | ~28-fold > Lut-4'-G | [6] |
| Luteolin-3'-glucuronide | ~112-fold > Lut-7'-G | ~38-fold > Lut-7'-G | ~22-fold > Lut-7'-G |[6] |
Table 3: Kinetic Parameters for the Formation of Luteolin Metabolites in Rat Liver S9 Fractions
| Metabolite | CLint (mL/min/mg) | Reference |
|---|---|---|
| Glucuronides | 0.24 - 0.27 | [6] |
| Methylated Glucuronides | 0.01 - 0.11 | [6] |
| Chrysoeriol | 1.16 ± 0.86 | [6] |
| Diosmetin | 0.39 ± 0.01 |[6] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the metabolism of luteolin.
5.1 In Vivo Pharmacokinetic Studies in Rats
-
Objective: To determine the pharmacokinetic profile of luteolin and its metabolites after oral or intravenous administration.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3][6][17]
-
Dosing: Luteolin is dissolved in a suitable vehicle (e.g., solution for oral administration) and administered at a specific dose (e.g., 5 mg/kg or 50 mg/kg).[3][6]
-
Sample Collection: Blood samples are collected at various time points post-administration.[6][18] Plasma is separated by centrifugation.[18] Bile and urine samples may also be collected.[6]
-
Sample Preparation: Plasma samples are often treated with a protein precipitation agent (e.g., methanol).[18] To measure total conjugated luteolin, samples can be enzymatically hydrolyzed using β-glucuronidase/sulfatase.[3]
-
Analytical Method: The concentrations of luteolin and its metabolites are quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][17][18][19]
5.2 In Vitro Metabolism Studies using Liver Microsomes
-
Objective: To investigate the kinetics and specific enzymes involved in the hepatic metabolism of luteolin.
-
Enzyme Source: Rat liver microsomes (RLM) or human liver microsomes (HLM) are used as a source of UGT enzymes.[10][11][19][20]
-
Incubation Mixture: The reaction mixture typically contains liver microsomes, luteolin (substrate), UDPGA (cofactor), and a buffer solution (e.g., Tris-HCl).[15][19] The reaction is initiated by adding UDPGA and incubated at 37°C.[15]
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile or methanol.[15]
-
Analysis: The formation of glucuronide metabolites is quantified by HPLC-MS/MS.[10]
-
Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined by fitting the data to the Michaelis-Menten equation.[6][15]
5.3 Recombinant Human UGT Isoform Assays
-
Objective: To identify the specific UGT isoforms responsible for the formation of different luteolin glucuronides.
-
Enzyme Source: Commercially available recombinant human UGT isoforms expressed in a suitable cell line (e.g., baculovirus-infected insect cells) are used.[10][12][16]
-
Methodology: The experimental procedure is similar to the liver microsome assay, with the recombinant UGT isoform replacing the microsomes.[15] This allows for the characterization of the catalytic activity of individual UGT enzymes towards luteolin.
The following diagram illustrates a typical experimental workflow for in vitro luteolin metabolism studies.
Conclusion
The metabolism of luteolin to its glucuronide conjugates is a critical determinant of its bioavailability and pharmacological activity. This process is primarily mediated by UGT isoforms, particularly UGT1A1, UGT1A6, and UGT1A9, leading to the formation of various monoglucuronides and diglucuronides. Luteolin-3'-O-glucuronide is a major metabolite observed in vivo. A thorough understanding of these metabolic pathways, facilitated by the experimental approaches detailed in this guide, is essential for the rational design and development of luteolin-based therapeutic agents. For drug development professionals, this knowledge is vital for predicting potential drug-drug interactions and for designing strategies to enhance the bioavailability of luteolin.
References
- 1. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Dietary Flavonoids in Liver Microsomes: Ingenta Connect [ingentaconnect.com]
- 12. Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]
- 19. Frontiers | Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro [frontiersin.org]
- 20. Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Luteolin 3'-O-glucuronide: A Technical Overview of its Chemical Identity and Biological Activity
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This technical guide provides a comprehensive overview of luteolin 3'-O-glucuronide, a major metabolite of the dietary flavonoid luteolin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound, with a particular focus on its anti-inflammatory effects.
Chemical Identification
This compound is a key metabolite formed in the body after the consumption of luteolin-rich foods. Its unique chemical structure is defined by the following identifiers:
| Identifier | Value |
| CAS Number | 53527-42-7[1] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[2] |
| Molecular Formula | C₂₁H₁₈O₁₂[1] |
| Synonyms | Luteolin 3'-glucuronide, Lut-3'-G[3] |
Biological Activity and Mechanism of Action
Luteolin and its glycosides are well-documented for their anti-inflammatory properties. While much of the research has focused on the aglycone form, luteolin, studies on its metabolites, such as this compound, are crucial for understanding its in vivo efficacy. After oral administration of luteolin to rats, luteolin-3'-O-glucuronide was identified as the metabolite with the highest systemic exposure, highlighting its biological relevance.[3][4]
The primary anti-inflammatory mechanism of luteolin and its derivatives involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators.
A proposed mechanism for the anti-inflammatory action of luteolin and its metabolites is illustrated below:
Experimental Data
While specific quantitative data for the anti-inflammatory activity of this compound is limited in publicly available literature, studies on the aglycone, luteolin, and a related metabolite, luteolin-7-O-glucoside, provide valuable insights.
| Compound | Assay | Cell Line | Stimulus | Endpoint | IC₅₀ (µM) |
| Luteolin | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | 27[5] |
| Luteolin | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | 13.9[6] |
| Luteolin-7-O-glucoside | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | 22.7[6] |
| Luteolin | PGE₂ Production | RAW 264.7 | LPS | PGE₂ | 7.4[6] |
| Luteolin-7-O-glucoside | PGE₂ Production | RAW 264.7 | LPS | PGE₂ | 15.0[6] |
It is important to note that flavonoid glycosides, in general, did not show significant inhibition of nitric oxide production at concentrations up to 100 µM in some studies, suggesting that the aglycone form may be more potent in vitro.[5]
Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory effects of compounds like this compound in a macrophage cell line model.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay
NO production is an indicator of iNOS activity and inflammation. It is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Workflow:
Cytokine Production Assay (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
To investigate the effect on signaling pathways, the phosphorylation and total protein levels of key signaling molecules (e.g., p65 subunit of NF-κB, IκBα, p38, ERK, JNK) are determined by Western blotting.
Workflow:
Conclusion and Future Directions
This compound is a significant metabolite of luteolin with potential anti-inflammatory properties. The available data, primarily from studies on its aglycone and other glycosides, strongly suggest that its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. However, there is a clear need for further research to specifically quantify the anti-inflammatory potency of this compound and to elucidate its precise molecular interactions. Such studies will be instrumental in evaluating its potential as a therapeutic agent for inflammatory diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
Methodological & Application
Application Notes and Protocols for the Chromatographic Analysis of Luteolin 3'-O-glucuronide
These application notes provide detailed protocols and quantitative data for the analysis of Luteolin 3'-O-glucuronide using chromatographic techniques. This information is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of this compound in various matrices.
Introduction
This compound is a major metabolite of luteolin, a common flavonoid found in many plants.[1][2] Like its parent compound, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.[3][4] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, metabolism research, and the quality control of herbal products containing luteolin. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the sensitive and selective determination of this compound.[5][6]
Chemical Information:
Analytical Standard
For accurate quantification, a certified analytical standard of this compound is required. The standard should be of high purity, typically ≥97% as determined by HPLC.[8]
Storage and Handling:
-
Solid Form: Store at 4°C, protected from light.[1] For long-term storage, -20°C or -80°C is recommended.[1]
-
In Solvent: Prepare stock solutions in a suitable solvent such as DMSO.[1] Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
Solubility:
-
This compound is soluble in DMSO.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC-MS/MS methods for the analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1[5] | Method 2[6] |
| Chromatography System | HPLC-MS/MS | HPLC-MS/MS |
| Column | XBridge™ C₁₈ | C₁₈ column |
| Mobile Phase | Isocratic: 88% methanol, 12% water with 2 mM ammonium acetate and 0.01% formic acid | Gradient: Acetonitrile and water with 0.5% formic acid |
| Detection | Multiple Reaction Monitoring (MRM) with negative electrospray ionization (ESI) | Triple quadrupole mass spectrometer with ESI in negative ion mode |
| MRM Transition | Not specified for LUT-3'-G | Not specified for LUT-3'-G, but for Luteolin-7-O-glucuronide: m/z 461.1 → 284.9 |
Table 2: Method Validation Data
| Parameter | Method 1 (Luteolin-3'-O-glucuronide in rat plasma)[5] |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Accuracy | Within FDA guidelines |
| Precision | Within FDA guidelines |
| Recovery | Within FDA guidelines |
| Matrix Effect | Within FDA guidelines |
| Stability | Within FDA guidelines |
Experimental Protocols
Protocol 1: Analysis of this compound in Rat Plasma by HPLC-MS/MS[5]
This protocol is adapted from a study on the pharmacokinetic interaction of luteolin and resveratrol.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standards (daidzein and naringenin).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the HPLC-MS/MS system.
4.1.2. Chromatographic Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: XBridge™ C₁₈ column.
-
Mobile Phase: Isocratic elution with 88% methanol and 12% water containing 2 mM ammonium acetate and 0.01% formic acid.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific MRM transitions for this compound should be optimized by infusing a standard solution.
Diagrams
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Luteolin Metabolism Pathway
Caption: Simplified metabolic pathway of Luteolin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnova.cn [molnova.cn]
- 8. ルテオリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Extraction of Luteolin 3'-O-glucuronide from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of luteolin 3'-O-glucuronide from plant tissues. This compound is a significant flavonoid glycoside with various potential therapeutic properties. Accurate and efficient extraction is crucial for research, quality control of herbal products, and drug development.
Introduction
Luteolin, a flavone, is widespread in the plant kingdom and often found in its glycosidic forms, such as this compound. This glucuronide derivative has been identified in various plants, including rosemary (Rosmarinus officinalis) and perilla (Perilla frutescens)[1][2]. The extraction and purification of this specific compound are essential for studying its bioactivities and for the standardization of plant-based products. This document outlines effective methods for its isolation from plant matrices.
Experimental Protocols
General Considerations
-
Plant Material: Plant tissues should be dried to a constant weight, preferably in the shade or using a lyophilizer, to prevent the degradation of thermolabile compounds. After drying, the material should be ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Selection: The polarity of the solvent is a critical factor. Flavonoid glucuronides, being polar compounds, are best extracted with polar solvents. Mixtures of alcohol (ethanol or methanol) and water are commonly used. The optimal ethanol concentration can vary depending on the plant material, but a range of 30-70% is often effective[2][3].
-
Extraction Method: Various techniques can be employed, from simple maceration to more advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method can influence extraction efficiency and time.
Protocol 1: Maceration-Based Extraction
This protocol is a conventional and straightforward method suitable for general laboratory use.
Materials:
-
Dried and powdered plant material
-
70% Ethanol (v/v) in distilled water
-
Beakers and flasks
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried plant powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol.
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24 hours at room temperature.
-
Filter the extract through filter paper to separate the plant debris.
-
Collect the filtrate and repeat the extraction process with the residue two more times using fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient method compared to maceration.
Materials:
-
Dried and powdered plant material
-
Optimal ethanol-water mixture (e.g., 30-70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the dried plant powder and place it in a 100 mL beaker.
-
Add 50 mL of the chosen ethanol-water solvent.
-
Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the solid residue.
-
Collect the filtrate and concentrate it using a rotary evaporator to yield the crude extract.
Purification Protocol: Polyamide Column Chromatography
Polyamide resin is effective for the purification of flavonoids due to the hydrogen bonding interactions between the amide groups of the resin and the hydroxyl groups of the flavonoids[4]. A step-gradient elution with ethanol is commonly used to separate compounds based on their polarity.
Materials:
-
Crude plant extract
-
Polyamide resin
-
Glass chromatography column
-
Ethanol solutions of varying concentrations (e.g., 30%, 50%, 70% in water)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of polyamide resin in distilled water and pour it into the chromatography column. Allow the resin to settle and pack uniformly.
-
Sample Loading: Dissolve the crude extract in a small amount of low-concentration ethanol (e.g., 10-20%) or the initial mobile phase. Load the dissolved sample carefully onto the top of the polyamide column.
-
Elution:
-
Begin elution with a low concentration of ethanol (e.g., 30% ethanol) to wash out highly polar impurities.
-
Increase the ethanol concentration in a stepwise manner. For the purification of this compound from rosemary, the target compound is often eluted with 50% ethanol[5].
-
Finally, wash the column with a higher concentration of ethanol (e.g., 70-80%) to elute any remaining less polar compounds.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Concentration: Combine the fractions containing the purified this compound and concentrate them using a rotary evaporator. The resulting purified product can be further dried under vacuum.
Data Presentation
Table 1: Quantitative Data on the Extraction of Luteolin Glucuronides from Plant Tissues
| Plant Source | Target Compound | Extraction Method | Solvent | Yield | Reference |
| Rosmarinus officinalis (leaves) | This compound | Leaching | Ethanol (concentration not specified) | Product purity of 89.75% after purification | [5] |
| Perilla frutescens (leaves) | Luteolin 7-glucuronide | Maceration | 30% Ethanol | 0.548 mg/g of dry plant material | [2] |
| Perilla frutescens (leaves) | Luteolin 7-glucuronide | Maceration | 50% Ethanol | ~0.4 mg/g of dry plant material | [2] |
| Perilla frutescens (leaves) | Luteolin 7-glucuronide | Maceration | 70% Ethanol | ~0.2 mg/g of dry plant material | [2] |
| Melinjo Peel | Total Flavonoids | Maceration with heating and stirring | 70% Ethanol | 5.255 mg QE/g | [6][7][8] |
Mandatory Visualization
Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Step-gradient elution protocol for polyamide column chromatography.
References
- 1. Rosmarinus Officinalis Leaves as a Natural Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. scite.ai [scite.ai]
- 5. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Optimization of Ethanol Concentration and Time for Flavonoid Extraction of Melinjo Peel | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Luteolin 3'-O-glucuronide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 3'-O-glucuronide is a flavonoid and a primary metabolite of luteolin, a compound widely found in various plants.[1][2] While direct extensive research on the specific applications of this compound in cell-based assays is emerging, the well-documented biological activities of its aglycone, luteolin, provide a strong foundation for investigating its potential. Luteolin is known for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, AP-1, and STAT3.[4]
These application notes and protocols are designed to guide researchers in exploring the cellular effects of this compound, leveraging the established methodologies and known biological activities of luteolin as a predictive framework. The provided protocols for assessing anti-inflammatory, antioxidant, and cytotoxic activities can serve as a starting point for characterizing the bioactivity of this compound.
Data Presentation: Summary of Luteolin's Biological Activity
The following tables summarize the reported biological activities of luteolin, which can serve as a benchmark for interpreting results from assays using this compound.
Table 1: Anti-proliferative and Cytotoxic Activity of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 20 (48h) | [6] |
| A431 | Squamous Cell Carcinoma | MTT | 19 | [5][6] |
| GLC4 | Lung Cancer | MTT | 40.9 | [5][6] |
| COLO 320 | Colon Cancer | MTT | 32.5 | [5][6] |
| MES-SA/Dx5 | Human Sarcoma | MTT | 20 | [7] |
Table 2: Anti-inflammatory Activity of Luteolin
| Cell Line | Assay | Parameter Measured | Effective Concentration/IC50 (µM) | Reference |
| THP-1 | ELISA | IL-6 and TNF-α release | 3-10 | [8] |
| SW982 | ELISA | MMP-1, MMP-3, TNF-α, IL-6 production | 1-10 | [9] |
| MH-S, RAW 264.7 | Western Blot | COX-2 and iNOS protein levels | 25 | [10] |
Key Signaling Pathways Modulated by Luteolin
Luteolin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the potential biological activities of this compound, based on established methods for luteolin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A431)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Measurement of Cytokine Production (ELISA)
This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[9]
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of cytokines from a standard curve.
Western Blot Analysis for Protein Expression
This protocol is used to detect the expression levels of specific proteins, such as those involved in signaling pathways (e.g., p-p65, COX-2).[10]
Materials:
-
This compound
-
Appropriate cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the level of intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[7]
Materials:
-
This compound
-
Appropriate cell line
-
DCFH-DA probe
-
Oxidative stress inducer (e.g., H₂O₂)
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound.
-
Probe Loading: Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark.
-
Induction of Oxidative Stress: Treat the cells with an oxidative stress inducer like H₂O₂.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Compare the fluorescence intensity of treated cells to control cells.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating research into the biological activities of this compound in cell-based assays. By leveraging the extensive knowledge of its aglycone, luteolin, researchers can efficiently design and execute experiments to elucidate the anti-inflammatory, antioxidant, and anti-cancer potential of this metabolite. The successful application of these methods will contribute to a deeper understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Luteolin inhibits hyperglycemia-induced proinflammatory cytokine production and its epigenetic mechanism in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Semi-synthesis of Luteolin 3'-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the semi-synthesis of luteolin 3'-O-glucuronide, a key metabolite of the naturally occurring flavonoid, luteolin. This document is intended to guide researchers in producing this compound for various research applications, including metabolic studies, bioavailability assessments, and investigation of its pharmacological activities.
Introduction and Application Notes
Luteolin is a common flavonoid found in many fruits, vegetables, and medicinal herbs, renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] In vivo, luteolin undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, which significantly alters its bioavailability and biological action.[1] this compound is one of the major metabolites found in plasma after the ingestion of luteolin.[3][4]
The synthesis of this specific metabolite is crucial for several research areas:
-
Metabolic Studies: Provides an authentic standard for pharmacokinetic and pharmacodynamic studies to accurately quantify its presence in biological matrices.
-
Bioavailability Research: Enables the investigation of its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent aglycone.
-
Pharmacological Evaluation: Allows for the direct assessment of the biological activity of the metabolite itself. Studies suggest that luteolin glucuronides are effective in reducing the expression of inflammatory genes, although the aglycone form is often more potent.[5] The glucuronide can also be deconjugated back to the active luteolin aglycone at sites of inflammation by the enzyme β-glucuronidase.[5]
-
Drug Development: Understanding the properties of major metabolites is a regulatory requirement and key to developing effective flavonoid-based therapeutics.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₁₂ | [6] |
| Molecular Weight | 462.36 g/mol | [7] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [6] |
| CAS Number | 53527-42-7 | [6][7] |
| Appearance | Light yellow to yellow solid | [7] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [7] |
Comparative Biological Activity
| Compound / Metabolite | Biological Effect | Key Pathway(s) Modulated | Reference |
| Luteolin (Aglycone) | Potent anti-inflammatory, antioxidant, and anticancer activities. | NF-κB, MAPK, Nrf2/ARE | [4][5][8] |
| This compound | Reduced expression of inflammatory genes (e.g., iNOS, TNF-α, IL-1β, IL-6) in LPS-treated RAW 264.7 cells.[5] Can be hydrolyzed to active luteolin at inflammation sites.[5] | NF-κB | [5] |
| Luteolin 7-O-glucuronide | Effective at reducing the expression of inflammatory genes.[5] | NF-κB | [5] |
Semi-Synthesis Workflow and Protocols
The most targeted and environmentally friendly approach for synthesizing a specific glucuronide isomer like the 3'-O form is enzymatic synthesis. This method utilizes UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the luteolin substrate.[3][9]
Overall Semi-Synthesis Workflow
Caption: Workflow for the enzymatic semi-synthesis of this compound.
Protocol 1: Enzymatic Semi-Synthesis of this compound
This protocol describes a generalized method using a recombinant UGT enzyme. The specific UGT chosen will determine the regioselectivity of the reaction. Researchers should select a UGT known to favor the 3'-hydroxyl position of flavonoids.
Materials:
-
Luteolin (substrate)
-
Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA) (co-substrate)
-
Recombinant UGT enzyme (e.g., from rat liver microsomes or a plant-based system)[3][9]
-
Reaction Buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.4
-
Magnesium Chloride (MgCl₂)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a stock solution of Luteolin (e.g., 10 mM) in DMSO.
-
Reaction Mixture Assembly: In a microcentrifuge tube, assemble the following components on ice. The final volume can be scaled as needed.
-
Reaction Buffer (50 mM, pH 7.4): to final volume
-
Luteolin stock: to a final concentration of 50-200 µM
-
UDPGA: to a final concentration of 2-5 mM
-
MgCl₂: to a final concentration of 5-10 mM
-
Saccharolactone: to a final concentration of 5 mM
-
UGT Enzyme Preparation: amount to be optimized (e.g., 0.1-0.5 mg/mL protein)
-
-
Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the UGT enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for 2-24 hours in a shaking water bath. The optimal reaction time should be determined empirically by monitoring product formation via HPLC.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid. This will precipitate the enzyme and other proteins.
-
Post-Termination Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound, for purification.
Protocol 2: Purification by Column Chromatography
Purification is essential to isolate the desired product from unreacted substrates and potential byproducts. Polyamide resin is effective for separating flavonoids.[10]
Materials:
-
Polyamide resin
-
Glass chromatography column
-
Elution Solvents: Deionized water, and aqueous ethanol solutions of increasing concentrations (e.g., 30%, 50%, 70% v/v).[10]
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of polyamide resin in deionized water and pack it into a glass column. Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
Sample Loading: Concentrate the supernatant from Protocol 1 under reduced pressure to remove the acetonitrile. Dilute the remaining aqueous solution with water and load it onto the equilibrated polyamide column.
-
Gradient Elution:
-
Wash the column with deionized water to remove salts and UDPGA.
-
Begin a stepwise gradient elution with increasing concentrations of ethanol.
-
Elute with 30% ethanol to remove more polar impurities.
-
Elute with 50% ethanol to collect the fraction containing this compound.[10]
-
Finally, elute with 70% ethanol to wash off unreacted luteolin and other nonpolar compounds.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them using thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Concentration: Pool the pure fractions and concentrate them using a rotary evaporator. The resulting product can be lyophilized to obtain a dry powder.
Protocol 3: Analytical Verification by HPLC
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Procedure:
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 40% B
-
25-30 min: Linear gradient from 40% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at ~350 nm (the characteristic absorbance maximum for flavones).
-
Injection Volume: 10-20 µL
-
Confirmation: The identity of the synthesized product should be confirmed by comparing its retention time with a commercial standard (if available) and by LC-MS analysis to verify the correct mass-to-charge ratio (m/z) for C₂₁H₁₈O₁₂.
Application Example: Investigating Anti-inflammatory Signaling
Luteolin and its metabolites are known to inhibit the pro-inflammatory NF-κB signaling pathway.[5][8] The synthesized this compound can be used in cell-based assays to quantify its specific activity.
NF-κB Signaling Pathway and Luteolin Inhibition
Caption: this compound can inhibit the NF-κB inflammatory pathway.
References
- 1. How to Synthesize Luteolin Derivatives for Potency [eureka.patsnap.com]
- 2. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C21H18O12 | CID 10253785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods for the Separation and Quantification of Luteolin and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteolin, a common flavonoid found in a variety of plants, is recognized for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Upon administration, luteolin undergoes extensive metabolism, primarily through glucuronidation and methylation, leading to the formation of various metabolites such as luteolin-7-glucuronide, luteolin-3'-glucuronide, chrysoeriol, and diosmetin.[3][4] The bioactivity of luteolin is often attributed to these metabolites.[5] Therefore, robust analytical methods for the separation and quantification of luteolin and its metabolites in biological matrices are crucial for pharmacokinetic studies and understanding its mechanism of action. This document provides detailed application notes and protocols for the separation of luteolin and its major metabolites using HPLC-UV and UPLC-MS/MS.
Metabolic Pathways of Luteolin
Luteolin is primarily metabolized in the liver and intestines. The main metabolic pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and methylation, mediated by catechol-O-methyltransferases (COMTs).[3] This results in the formation of various glucuronide and methylated derivatives. Luteolin-3'-O-glucuronide has been identified as a predominant metabolite.[4]
Caption: Metabolic pathways of luteolin.
Data Presentation: Quantitative Chromatographic Data
The following tables summarize typical quantitative data for the separation of luteolin and its metabolites using HPLC-UV and UPLC-MS/MS methods.
Table 1: HPLC-UV Method Parameters [6]
| Compound | Retention Time (min) | Wavelength (nm) | Linearity Range (µg/mL) | LLOQ (µg/mL) |
| Luteolin | ~4.28 | 350[6][7] | 0.11–11.20 | 0.11 |
| Quercetin (IS) | ~3.5 | 350 | - | - |
| Apigenin | ~5.5 | 350 | 0.11–10.60 | 0.11 |
Table 2: UPLC-MS/MS Method Parameters [3][8]
| Compound | Retention Time (min) | MRM Transition (m/z) |
| Luteolin | - | 284.9 → 132.9 |
| Luteolin-7-O-glucuronide (Lut-7-G) | 5.0 | 461.1 → 284.9 |
| Luteolin-4'-O-glucuronide (Lut-4'-G) | 7.4 | 463 → 287 |
| Luteolin-3'-O-glucuronide (Lut-3'-G) | 8.6 | 463 → 287 |
| Chrysoeriol | - | 298.9 → 283.9 |
| Diosmetin | - | 298.9 → 283.9 |
| Chrysoeriol-7-glucuronide (Chr-7-G) | 7.4 | - |
| Diosmetin-7-glucuronide (Dio-7-G) | 7.8 | - |
| Chrysoeriol-4'-glucuronide (Chr-4'-G) | 8.1 | - |
| Diosmetin-3'-glucuronide (Dio-3'-G) | 9.1 | - |
| Internal Standard (e.g., Puerarin) | - | - |
Experimental Protocols
A generalized workflow for the analysis of luteolin and its metabolites is presented below.
Caption: General experimental workflow.
Protocol 1: HPLC-UV for Luteolin Quantification
This protocol is adapted for the quantification of luteolin in plasma samples.[6]
1. Materials and Reagents
-
Luteolin standard
-
Internal Standard (IS), e.g., Kaempferol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid
-
Water (HPLC grade)
-
Rat plasma
2. Sample Preparation
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10-20 µL aliquot into the HPLC system.
3. HPLC Conditions
-
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with Methanol and 0.2% Phosphoric Acid (50:50, v/v).[6] Alternatively, a gradient of acetonitrile and water with 0.5% formic acid can be used.[5][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 350 nm.[6]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of luteolin to the IS against the concentration of the luteolin standards.
-
Determine the concentration of luteolin in the samples from the calibration curve.
Protocol 2: UPLC-MS/MS for Luteolin and Metabolite Quantification
This protocol provides a framework for the sensitive and selective quantification of luteolin and its major metabolites in biological matrices.[3][8]
1. Materials and Reagents
-
Luteolin and its available metabolite standards (e.g., luteolin-7-O-glucuronide, diosmetin, chrysoeriol).
-
Internal Standard (IS), e.g., Puerarin.[9]
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Biological matrix (e.g., rat plasma, bile).
2. Sample Preparation
-
To a 50 µL aliquot of the biological sample, add the internal standard.
-
Precipitate proteins by adding 150 µL of acidified acetonitrile (e.g., with 0.1% formic acid).[9]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a 1-5 µL aliquot into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., Venusil MP C18).[9]
-
Mobile Phase: A gradient elution using:
-
Gradient Program: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration. The total run time is often around 22.5 minutes to achieve good separation of isomers.[3]
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize capillary voltage, nozzle voltage, gas temperature, and gas flow for maximum signal intensity.
-
4. Data Analysis
-
Develop an MRM method with specific precursor-to-product ion transitions for each analyte and the IS (see Table 2).
-
Generate calibration curves for each analyte.
-
Quantify the analytes in the samples using the respective calibration curves.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for the quantification of the parent compound, luteolin, when high sensitivity is not paramount.[6] UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the simultaneous quantification of luteolin and its various metabolites, especially at low concentrations in complex biological matrices.[3][8] The protocols provided herein offer a solid foundation for developing and validating analytical methods for luteolin and its metabolites in a research or drug development setting.
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 8. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luteolin 3'-O-glucuronide in Pharmacokinetic Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a common flavonoid found in many plants, undergoes extensive metabolism in the body, with luteolin 3'-O-glucuronide being one of its major metabolites. Understanding the pharmacokinetic profile of this metabolite is crucial for predicting potential drug-drug interactions. These application notes provide a summary of the current knowledge and detailed protocols for studying the role of this compound in pharmacokinetic interactions, focusing on its effects on drug transporters and metabolizing enzymes.
This compound has been identified as a substrate and potential inhibitor of key drug transporters, which can influence the absorption, distribution, metabolism, and excretion (ADME) of co-administered drugs. This document outlines the methodologies to assess these interactions in vitro.
Quantitative Data on Pharmacokinetic Interactions
The interaction of this compound with various drug transporters and enzymes is a key factor in its potential to cause drug-drug interactions. The following tables summarize the available quantitative data.
Table 1: this compound as a Substrate of Drug Transporters
| Transporter | Test System | Finding | Reference |
| OATP1B1 | Transfected cells | Selective uptake into cells | [1] |
| OATP1B3 | Transfected cells | Selective uptake into cells | [1] |
| OATP2B1 | Not specified | Identified as a substrate | [2] |
Table 2: Inhibitory Effects of Luteolin and its Conjugates on Drug Transporters and Enzymes
Note: Specific IC50 values for this compound are limited in the reviewed literature. The table includes data on luteolin and its other conjugates to provide a broader context.
| Compound | Transporter/Enzyme | Test System | Substrate | IC50 (µM) | Reference |
| Luteolin | MCT1 | MCT1-transfected MDA-MB231 cells | γ-hydroxybutyrate (GHB) | 0.41 | [3] |
| Luteolin Conjugates | OATP1B1 / OATP2B1 | Not specified | Not specified | Potent inhibitors | [4] |
Experimental Protocols
Detailed protocols are essential for the reproducible in vitro assessment of the pharmacokinetic interaction potential of this compound.
Protocol 1: OATP1B1-Mediated Uptake Inhibition Assay
This protocol is designed to determine if this compound inhibits the uptake of a probe substrate by the OATP1B1 transporter.
Materials:
-
HEK293 cells stably expressing OATP1B1 (or other suitable cell line)
-
Mock-transfected HEK293 cells (control)
-
96-well poly-D-lysine coated plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Probe substrate (e.g., [³H]-estradiol-17β-glucuronide, atorvastatin)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., rifampicin)
-
Scintillation fluid and counter (for radiolabeled substrates) or LC-MS/MS (for non-radiolabeled substrates)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed OATP1B1-expressing and mock-transfected cells in 96-well plates and culture until a confluent monolayer is formed.
-
Preparation of Solutions: Prepare stock solutions of the probe substrate, this compound, and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in HBSS.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS containing a range of concentrations of this compound or the positive control for 10-30 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation solution and add the probe substrate solution (also containing the respective concentrations of this compound or positive control).
-
Incubation: Incubate the plates for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the probe substrate.
-
Uptake Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer.
-
For radiolabeled substrates, add scintillation fluid to the lysate and measure radioactivity using a scintillation counter.
-
For non-radiolabeled substrates, analyze the lysate using a validated LC-MS/MS method to quantify the intracellular concentration of the probe substrate.
-
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the transporter-mediated uptake.
-
Plot the percentage of inhibition of OATP1B1-mediated uptake against the concentration of this compound.
-
Calculate the IC50 value using a suitable nonlinear regression model.
-
Protocol 2: BCRP Inhibition Vesicular Transport Assay
This protocol utilizes inside-out membrane vesicles expressing BCRP to assess the inhibitory potential of this compound.
Materials:
-
Inside-out membrane vesicles from cells overexpressing BCRP
-
Control membrane vesicles (from non-transfected cells)
-
Transport buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
Probe substrate (e.g., [³H]-estrone-3-sulfate)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., Ko143)
-
ATP and AMP solutions
-
Rapid filtration apparatus with glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Vesicle Preparation: Thaw the BCRP-expressing and control membrane vesicles on ice.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing transport buffer, the probe substrate, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Add the membrane vesicles to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
-
Transport Initiation: Initiate the transport by adding ATP solution to one set of wells and AMP solution (as a negative control for ATP-dependent transport) to another set.
-
Incubation: Incubate the plate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Transport Termination: Stop the reaction by adding ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using the filtration apparatus to separate the vesicles from the incubation medium.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the vesicles incubated with AMP from that with ATP.
-
Determine the percentage of inhibition of ATP-dependent transport by this compound.
-
Calculate the IC50 value by fitting the data to a suitable model.
-
Protocol 3: UGT Isoform Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on specific UGT isoforms using human liver microsomes or recombinant UGT enzymes.
Materials:
-
Human liver microsomes (HLMs) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)
-
Phosphate buffer (pH 7.4)
-
UGT probe substrates (e.g., estradiol for UGT1A1, propofol for UGT1A9)
-
This compound (test inhibitor)
-
Positive control inhibitors (isoform-specific)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (pore-forming agent)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLMs or recombinant UGTs, alamethicin, MgCl₂, and the specific UGT probe substrate.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound or a positive control inhibitor to the wells. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding UDPGA to each well.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Diagrams of Experimental Workflows and Pathways
Caption: Workflow for OATP1B1 Inhibition Assay.
Caption: Workflow for BCRP Vesicular Transport Inhibition Assay.
Caption: Metabolic Pathways of Luteolin.[5][6]
References
- 1. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacokinetic interaction between the flavonoid luteolin and gamma-hydroxybutyrate in rats: potential involvement of monocarboxylate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of luteolin, naringenin, and their sulfate and glucuronide conjugates with human serum albumin, cytochrome P450 (CYP2C9, CYP2C19, and CYP3A4) enzymes and organic anion transporting polypeptide (OATP1B1 and OATP2B1) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Validated UPLC-MS/MS Method for the Quantification of Luteolin Glucuronide in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luteolin, a common flavonoid found in various plants, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Following administration, luteolin is extensively metabolized in the body, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).[2][3][4] The resulting luteolin glucuronide conjugates are the major forms present in systemic circulation.[5] Therefore, a validated, sensitive, and selective bioanalytical method for the quantification of luteolin glucuronides is essential for accurately characterizing the pharmacokinetics and metabolic disposition of luteolin in preclinical and clinical studies.
This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of luteolin glucuronide in plasma. The methodology is based on established practices and data from multiple successful validation studies.[4][6][7]
Bioanalytical Method Protocol
This protocol outlines the procedure for the quantification of Luteolin-7-O-glucuronide in plasma. The method utilizes protein precipitation for sample extraction followed by analysis using UPLC-MS/MS with electrospray ionization.
Materials and Reagents
-
Luteolin-7-O-glucuronide reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Control (drug-free) plasma (with the same anticoagulant as study samples)[8]
Instrumentation and Conditions
Table 1: UPLC and Mass Spectrometer Operating Conditions
| Parameter | Condition |
|---|---|
| UPLC System | Waters ACQUITY UPLC, Shimadzu UFLC, or equivalent[7][9] |
| Analytical Column | XBridge™ C18 (e.g., 2.1 x 50 mm, 3.5 µm) or equivalent[4] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.05% Formic Acid or 2 mM Ammonium Acetate in Water[4][7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Elution | Gradient or Isocratic (Method-specific, to be optimized) |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[4][6] |
| Ion Source Temp. | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |
| MRM Transitions | See Table 2 below |
Table 2: MRM Transitions for Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Luteolin-7-O-glucuronide | 461.1 | 284.9 |
| Luteolin-3'-O-glucuronide | 461.1 | 285.0 |
| Luteolin (for reference) | 284.9 | 132.9 |
| Internal Standard (IS) | - | - |
MRM transitions should be optimized for the specific instrument used. The values above are based on published literature.[6]
Experimental Workflow Diagram
Caption: Workflow for luteolin glucuronide analysis in plasma.
Standard Solutions and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Luteolin-7-O-glucuronide and the Internal Standard (IS) in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards (CS): Spike appropriate amounts of the working solutions into control plasma to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and 8-10 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.
-
Sample Preparation Protocol: a. Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the IS working solution and vortex briefly. c. Add 150 µL of ice-cold acetonitrile to precipitate proteins.[7] d. Vortex vigorously for 1 minute. e. Centrifuge at 13,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability for the intended application.[4][8] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters and Typical Results
| Parameter | Purpose | Acceptance Criteria | Example Result |
|---|---|---|---|
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | No significant peaks (>20% of LLOQ) in blank plasma. | Method is selective. |
| Linearity | Establish the relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99.[9] | Linear range: 4.0 - 1000 ng/mL.[7][10] |
| LLOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. | Precision ≤ 20%, Accuracy within ±20%. | 4.0 ng/mL.[7] |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of the measurements. | Precision (RSD%) ≤ 15% (≤20% at LLOQ). Accuracy (% Bias) within ±15% (±20% at LLOQ).[6][7] | Intra- & Inter-day precision < 15%, Accuracy within ±15%.[7] |
| Recovery | Assess the efficiency of the extraction process. | Consistent and reproducible across QC levels. | >75%.[7] |
| Matrix Effect | Evaluate the ion suppression or enhancement from matrix components. | IS-normalized matrix factor RSD ≤ 15%. | No significant matrix effect observed.[6] |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration within ±15% of nominal. | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C. |
Detailed Validation Protocols
-
Selectivity: Analyze at least six different batches of blank control plasma. Check for interfering peaks at the retention times of the analyte and IS.
-
Linearity and LLOQ: Analyze three separate calibration curves on different days. The LLOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
-
Intra-day and Inter-day Accuracy & Precision: Analyze six replicates of QC samples (LLOQ, Low, Med, High) on the same day (intra-day) and across three different days (inter-day). Calculate the relative standard deviation (RSD%) for precision and the percent bias for accuracy.
-
Recovery and Matrix Effect:
-
Recovery: Compare the peak area of the analyte from extracted QC samples (Set A) to the peak area of post-extraction spiked samples (Set B). Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100.
-
Matrix Effect: Compare the peak area of post-extraction spiked samples (Set B) to the peak area of neat standards in solvent (Set C). Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100.
-
-
Stability: Assess the stability of luteolin glucuronide in plasma under various conditions by analyzing QC samples after exposure:
-
Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Room temperature for a period reflecting expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).
-
Post-Preparative (Autosampler) Stability: In the autosampler at a set temperature (e.g., 10°C) for the expected run time.
-
Luteolin Signaling Pathway Involvement
Luteolin is known to modulate several key cellular signaling pathways, which are critical to its anti-cancer and anti-inflammatory effects. The PI3K/AKT pathway is a primary target.[5][11] Inhibition of this pathway by luteolin can suppress cancer cell proliferation and induce apoptosis.[5][11]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preparation of Luteolin 3'-O-glucuronide Stock Solutions for Cellular and Biochemical Assays
Application Note
Introduction
Luteolin 3'-O-glucuronide is a major metabolite of luteolin, a naturally occurring flavonoid with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. As researchers increasingly focus on the biological activities of flavonoid metabolites, the use of this compound in in vitro and in vivo experiments has become more prevalent. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in research applications.
Target Audience
This guide is intended for researchers, scientists, and drug development professionals in academia and the pharmaceutical industry who are working with this compound in cellular and biochemical assays.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 462.36 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (216.28 mM) | [2] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO), anhydrous | [2][3] |
| Stock Solution Storage | -20°C for up to 1 month (protect from light)-80°C for up to 6 months (protect from light) | [2] |
| Aqueous Solution Stability | Susceptible to hydrolysis at pH > 6. Prepare fresh for each experiment. | [4][5] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol for Preparation of a 100 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.24 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic water bath may be used to aid the process.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Crucially, protect the stock solutions from light.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment from the frozen stock solution.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Stability in Aqueous Solutions: this compound, like other flavonoid glucuronides, is susceptible to hydrolysis in aqueous solutions, particularly at neutral or alkaline pH.[4][5] This can be accelerated by the presence of enzymes such as β-glucuronidase in serum-containing cell culture media. Therefore, it is strongly recommended to use the working solution immediately after preparation. For experiments of longer duration, the stability of the compound under the specific experimental conditions should be validated.
Mandatory Visualizations
The biological effects of luteolin and its metabolites, including this compound, are often attributed to their ability to modulate key signaling pathways involved in inflammation. One of the most well-characterized of these is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.
Caption: Workflow for this compound solution preparation.
References
- 1. The Flavonoid Luteolin, but Not Luteolin-7-O-Glucoside, Prevents a Transthyretin Mediated Toxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Luteolin 3'-O-glucuronide Recovery During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of luteolin 3'-O-glucuronide during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
The primary challenges in extracting this compound, a polar flavonoid glycoside, include preventing its enzymatic or chemical hydrolysis back to the aglycone (luteolin), selecting an appropriate solvent system that efficiently solubilizes the polar conjugate, and optimizing extraction conditions to maximize yield while minimizing degradation. The stability of the glucuronide linkage is sensitive to pH and temperature.
Q2: Which solvents are most effective for extracting this compound?
Polar solvents and their aqueous mixtures are most effective for extracting flavonoid glucuronides. Methanol and ethanol are commonly used, often in concentrations of 70-80% in water.[1] The choice of solvent significantly impacts the extraction efficiency due to the polar nature of the glucuronide moiety.[2][3] For instance, a study on luteolin extraction from peanut shells found methanol to be more efficient than ethanol, acetone, or ethyl acetate.[2]
Q3: How does pH affect the stability and recovery of this compound during extraction?
The pH of the extraction solvent is a critical factor. Flavonoid glucuronides can be susceptible to hydrolysis under acidic or alkaline conditions, which would cleave the glucuronic acid moiety and result in the recovery of the less polar aglycone, luteolin. Maintaining a neutral or slightly acidic pH is generally recommended to preserve the integrity of the glycosidic bond. One patented method for extracting luteolin-3'-glucuronide involves adjusting the pH of the concentrated solution to facilitate crystallization.[4][5]
Q4: Can enzyme-assisted extraction improve the recovery of this compound?
Enzyme-assisted extraction (EAE) can be a double-edged sword. While enzymes like cellulases and pectinases can help break down plant cell walls to release flavonoids, it's crucial to avoid enzymes with β-glucuronidase activity, which would hydrolyze the target compound.[6] However, a novel approach involves using enzymes with transglycosylation activity to convert flavonoid aglycones into more polar and soluble glucosides, thereby improving their extraction.[7] Careful selection of enzymes is paramount.
Q5: What purification techniques are suitable for this compound after initial extraction?
Post-extraction, purification is often necessary to isolate this compound from other co-extracted compounds. Techniques such as solid-phase extraction (SPE) and column chromatography are effective. A patented method utilizes a polyamide resin column with a gradient elution of ethanol solutions (30%, 50%, and 70%) to purify luteolin-3'-glucuronide.[4][5] Molecularly imprinted polymers (MIPs) have also been developed for the specific separation and purification of luteolin.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | - Inefficient solvent system.- Suboptimal extraction parameters (time, temperature).- Degradation of the compound during extraction. | - Use polar solvents like methanol or ethanol in aqueous solutions (e.g., 70-80%).- Optimize extraction time and temperature through preliminary experiments. Higher temperatures can increase solubility but may also lead to degradation.[9]- Maintain a neutral or slightly acidic pH to prevent hydrolysis. |
| Presence of luteolin (aglycone) in the final extract | - Hydrolysis of the glucuronide bond due to acidic or alkaline conditions.- Enzymatic degradation by endogenous plant enzymes (β-glucuronidases).- High extraction temperatures. | - Adjust the pH of the extraction solvent to be near neutral.- Consider a blanching step (brief heat treatment) of the plant material to deactivate endogenous enzymes before solvent extraction.- Lower the extraction temperature and extend the extraction time if necessary. |
| Co-extraction of interfering compounds | - Non-selective solvent system.- Complex plant matrix. | - Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography (e.g., polyamide or Sephadex).- Utilize solid-phase extraction (SPE) with appropriate cartridges to selectively retain and elute the target compound.[8] |
| Inconsistent results between batches | - Variability in plant material (growth stage, environmental conditions).- Inconsistent sample preparation (particle size).- Variations in extraction conditions. | - Standardize the collection and pre-processing of the plant material.- Ensure a consistent particle size of the ground plant material to facilitate uniform solvent penetration.- Precisely control all extraction parameters (solvent ratio, temperature, time, agitation). |
Experimental Protocols
Detailed Methodology for Extraction and Purification of this compound from Rosemary
This protocol is adapted from a patented method for the extraction of luteolin-3'-glucuronide from rosemary.[4][5]
1. Raw Material Preparation:
-
Select dry leaves of rosemary.
-
Crush the leaves into a fine powder.
2. Extraction:
-
Add a 70% ethanol solution to the powdered rosemary leaves.
-
Leach for a specified time with agitation.
-
Perform a primary filtration to separate the extract from the solid plant material.
3. Concentration and Initial Purification:
-
Concentrate the filtrate to 20-30% of its original volume.
-
Add hot water to the concentrated extract and perform a secondary filtration to remove less polar compounds.
-
Continuously concentrate the resulting filtrate to one-tenth of its volume.
4. Crystallization:
-
Adjust the pH of the concentrated solution.
-
Allow the solution to stand at a low temperature to facilitate the crystallization of this compound.
-
Filter the solution to obtain the crystals.
5. Column Chromatography Purification:
-
Dissolve the crystals in a low-concentration ethanol solution.
-
Load the dissolved sample onto a polyamide resin column.
-
Perform a gradient elution with 30%, 50%, and 70% ethanol solutions.
-
Collect the eluent from the 50% ethanol fraction, which contains the purified this compound.
6. Final Product Preparation:
-
Concentrate the collected 50% ethanol fraction.
-
Dry the concentrated solution to obtain the final this compound product.
Quantitative Data Summary
Table 1: Comparison of Luteolin Yield from Peanut Hulls under Different Extraction Conditions [9]
| Extraction Method | Temperature (°C) | Methanol Concentration (%) | Luteolin Yield (mg/100g) |
| Stirring | 25 | 80 | ~122 |
| Reflux | 85 | 87.5 | 172.35 |
Table 2: Luteolin Content in Vitex negundo Leaves Using Different Solvents and Extraction Methods [10]
| Solvent | Extraction Method | Luteolin Content (µg/mL) |
| Methanol | Reflux | Highest |
| Ethanol | Reflux | Moderate |
| Chloroform | Reflux | Lower |
| Dichloromethane | Reflux | Lowest |
| Methanol | Maceration | Lower than Reflux |
| Methanol | Soxhlet | Lower than Reflux |
| Methanol | Ultrasound-assisted | Lower than Reflux |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
- 6. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-assisted extraction of flavonoids from Ginkgo biloba leaves: improvement effect of flavonol transglycosylation catalyzed by Penicillium decumbens cellulase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
- 9. Food Science and Preservation [ekosfop.or.kr]
- 10. Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in the LC-MS/MS analysis of luteolin 3'-O-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of luteolin 3'-O-glucuronide.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on solutions to mitigate matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column.
-
Troubleshooting Steps:
-
Mobile Phase pH: this compound is an acidic molecule. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A lower pH (e.g., using 0.1% formic acid) can improve peak shape for acidic compounds.
-
Column Choice: A C18 column is commonly used for the separation of luteolin and its metabolites.[1][2] Consider testing different C18 column chemistries or particle sizes to optimize peak shape.
-
Gradient Elution: Employ a gradient elution program to effectively separate the analyte from matrix components and improve peak symmetry.[2]
-
Flow Rate: Optimize the flow rate to ensure adequate separation and peak resolution.
-
Issue 2: Low Signal Intensity or Ion Suppression
-
Possible Cause: Significant matrix effects from co-eluting endogenous components in the sample, such as phospholipids.
-
Troubleshooting Steps:
-
Sample Preparation: This is the most critical step in reducing matrix effects.[3]
-
Protein Precipitation (PPT): While a quick and simple method, it may not be sufficient to remove all interfering substances. If using PPT, ensure complete precipitation and consider a subsequent dilution step if sensitivity allows. Methanol is a common solvent for PPT in the analysis of luteolin and its metabolites.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Due to the polar nature of this compound, select a polar extraction solvent and optimize the pH of the aqueous phase to ensure efficient partitioning.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[4] Use a sorbent that retains the analyte while allowing interfering compounds to be washed away. For a polar compound like a glucuronide, a mixed-mode or polymeric reversed-phase sorbent may be effective.
-
-
Chromatographic Separation: Adjust the gradient to better separate this compound from the regions of significant ion suppression, which often occur at the beginning of the chromatogram where other polar matrix components elute.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS will experience similar ion suppression or enhancement as the analyte, leading to more accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it should be demonstrated to co-elute and behave similarly to the analyte.
-
Issue 3: High Background Noise
-
Possible Cause: Contamination from the sample matrix, solvents, or the LC-MS system itself.
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives.
-
System Cleaning: Regularly clean the ion source and other components of the mass spectrometer as recommended by the manufacturer.
-
Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE can significantly reduce background noise by removing a larger portion of the matrix components.
-
Issue 4: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample preparation, matrix effects between different sample lots, or system instability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all sample preparation steps are performed consistently for all samples, standards, and quality controls.
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a representative blank matrix to compensate for consistent matrix effects.
-
Evaluate Different Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.
-
System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor the performance and stability of the LC-MS system.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound in plasma?
A1: The most common cause of matrix effects in plasma is the presence of endogenous phospholipids. These compounds can co-elute with the analyte and suppress its ionization in the mass spectrometer source, leading to inaccurate and imprecise results.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest method but often results in the highest level of matrix effects as it does not effectively remove phospholipids. It may be suitable for less demanding applications or if followed by a dilution step.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. However, optimizing the extraction solvent for a polar metabolite like a glucuronide can be challenging.
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and is the most effective method for reducing matrix effects.[4] Mixed-mode or polymeric reversed-phase SPE cartridges are often suitable for extracting polar analytes from plasma.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly necessary in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects and improving the accuracy and precision of the assay. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction.
Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?
A5: Based on published methods, typical parameters include:
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid (e.g., 0.1% or 0.01%).[1]
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for the detection of luteolin and its glucuronide metabolites.[1][2]
-
MS/MS Transition: For this compound, a common transition to monitor is the precursor ion [M-H]⁻ to a product ion corresponding to the deprotonated luteolin aglycone.[1]
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Good to High | High | Fast, simple, low cost | Inefficient removal of phospholipids and other interferences |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Cleaner extracts than PPT | Can be labor-intensive, optimization of solvent choice is critical for polar analytes |
| Solid-Phase Extraction (SPE) | Good to High | Low | Provides the cleanest extracts, high selectivity | More time-consuming and costly, requires method development |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is based on the method described by Zhang et al. (2022) for the analysis of this compound in rat plasma.[1]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation: Add 200 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Blank Matrix Extract: Extract a blank plasma sample (known to be free of the analyte) using the chosen sample preparation protocol (e.g., Protocol 1).
-
Prepare Spiked Matrix Sample: Spike the extracted blank matrix with a known concentration of this compound standard.
-
Prepare Neat Standard: Prepare a standard solution of this compound in the mobile phase at the same concentration as the spiked matrix sample.
-
Analysis: Analyze both the spiked matrix sample and the neat standard by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Neat Standard) x 100%
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting flowchart for LC-MS/MS analysis.
References
- 1. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Luteolin Glucuronide Isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of luteolin glucuronide isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of luteolin glucuronide isomers so challenging?
A1: Luteolin glucuronide isomers, such as luteolin-7-O-glucuronide, luteolin-3'-O-glucuronide, and luteolin-4'-O-glucuronide, are structural isomers with identical mass and very similar physicochemical properties. The subtle differences in the position of the glucuronic acid moiety lead to only slight variations in polarity and interaction with the stationary phase, making their separation difficult and often resulting in co-elution or poor resolution.[1]
Q2: What is the typical elution order for luteolin glucuronide isomers in reversed-phase chromatography?
A2: In reversed-phase HPLC, the elution order is generally dependent on the polarity of the isomers. While specific orders can vary with analytical conditions, a common observation for flavonoid glucuronides is that 4'-O-glucuronides elute before 3'-O-glucuronides, which are followed by 7-O-glucuronides.[2] Verifying the elution order with authentic standards is crucial for accurate peak identification.
Q3: Which analytical technique is preferred for the analysis of luteolin glucuronides, HPLC or UPLC?
A3: Both HPLC and UPLC (Ultra-Performance Liquid Chromatography) can be used effectively. UPLC, with its smaller particle size columns (sub-2 µm), typically offers higher resolution, better peak shapes, and faster analysis times compared to traditional HPLC.[3][4] For complex biological samples where multiple isomers and metabolites are present, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is often the method of choice for its sensitivity and selectivity.[3][5]
Q4: How critical is the mobile phase pH for separating luteolin glucuronide isomers?
A4: The mobile phase pH is a critical parameter. Luteolin and its glucuronide conjugates contain phenolic hydroxyl groups, which can ionize depending on the pH.[6] Modifying the pH affects the overall charge and polarity of the analytes, thereby influencing their interaction with the stationary phase and significantly altering retention times and selectivity.[7][8] Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is a common practice to suppress the ionization of residual silanol groups on the column and improve peak shape.[9][10]
Q5: What detection method is most suitable for luteolin glucuronides?
A5: A Photodiode Array (PDA) detector is highly recommended for method development as it provides spectral information across a range of wavelengths (e.g., 200-400 nm), which aids in peak identification and purity assessment.[9] Luteolin and its derivatives exhibit strong UV absorbance, typically around 340-360 nm.[9] For quantification in complex matrices like plasma, tandem mass spectrometry (MS/MS) is preferred due to its superior sensitivity and specificity.[11][12] Negative ion mode electrospray ionization (ESI-) is commonly used for detecting glucuronide conjugates.[5][12]
Troubleshooting Guide
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Question: My luteolin glucuronide isomer peaks are not separating. What steps can I take to improve resolution?
Answer: Achieving baseline separation (Resolution, Rs > 1.5) for these isomers requires systematic optimization.[10] Here is a step-by-step approach:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary. Start with a low percentage of the organic solvent (e.g., acetonitrile or methanol) and increase it very slowly over a longer run time. This enhances the differential migration of isomers along the column.[9]
-
Adjust the Mobile Phase pH: As mentioned, pH is critical. Systematically evaluate the effect of adding small amounts of acid (e.g., 0.05% to 0.5% formic acid) to the aqueous phase.[12] This can alter the selectivity between the isomers.
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, which can improve separation for closely eluting peaks.[1][10] Note that this will increase the analysis time.
-
Change the Organic Solvent: Acetonitrile and methanol have different elution strengths and can offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[9]
-
Evaluate Column Temperature: Increasing the column temperature reduces the mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks and potentially better resolution.[10] However, excessively high temperatures might degrade the sample or reduce resolution.[9] It is recommended to test temperatures between 30°C and 40°C.[9][10]
-
Select a Different Column Chemistry: If the above steps fail, the stationary phase may not be suitable. Standard C18 columns are a good starting point, but other phases like phenyl-hexyl or pentafluorophenyl (F5) columns can offer alternative selectivities through different interaction mechanisms (e.g., π-π interactions).[13]
Issue 2: Asymmetrical Peaks (Tailing or Fronting)
Question: My luteolin glucuronide peaks are tailing. What are the common causes and solutions?
Answer: Peak tailing is a frequent issue with phenolic compounds like flavonoids due to their ability to interact with active sites on the stationary phase.[9]
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica surface of reversed-phase columns can interact strongly with the polar hydroxyl groups of the analytes.[1][14]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[1][15]
-
Cause 3: Column Contamination: Build-up of contaminants from previous injections can create active sites.[1]
-
Cause 4: Packing Bed Deformation: A void at the column inlet or a blocked frit can cause peak distortion.[15]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[15]
-
Question: What causes peak fronting and how can I fix it?
Answer: Peak fronting is less common than tailing but can occur under specific conditions.
-
Cause 1: Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the peak to front.[1]
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[1]
-
-
Cause 2: Severe Column Overload: While typically causing tailing, severe mass overload can sometimes lead to fronting.[1]
-
Solution: Decrease the sample concentration or injection volume.[9]
-
Issue 3: Inconsistent Retention Times
Question: The retention times for my isomers are drifting between injections. Why is this happening?
Answer: Stable retention times are essential for reliable peak identification. Fluctuations are often caused by issues with system equilibrium or hardware.[1]
-
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[9]
-
-
Cause 2: Mobile Phase Instability: Inaccurate preparation or evaporation of the more volatile organic solvent can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily, ensure it is mixed thoroughly, and keep solvent bottles capped.[1]
-
-
Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect solvent viscosity and retention times if a column oven is not used.
-
Cause 4: HPLC Pump Issues: Leaks, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate and pressure fluctuations.
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump delivers a steady, reproducible flow rate.[1]
-
Data Presentation
Table 1: Effect of Column Temperature on Isomer Resolution (Rs)
This table summarizes the effect of column temperature on the resolution of flavonoid isomer pairs. A resolution value (Rs) greater than 1.5 is considered baseline separation.[10]
| Isomer Pair | Rs at 20°C | Rs at 30°C | Rs at 40°C |
| Luteolin Derivatives | --- | --- | 1.87[10] |
| Apigenin Derivatives | --- | --- | 10.30[10] |
| Quercetin Derivatives | --- | 1.15[10] | 1.93[10] |
Data adapted from a study on flavonoid isomers in buckwheat sprout extract, demonstrating that 40°C provided optimal separation for all tested pairs.[10]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Luteolin Glucuronide Isomers
This protocol provides a starting point for the separation and quantification of luteolin glucuronide isomers in biological matrices.[3]
-
Instrumentation:
-
UHPLC system coupled to a Triple Quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.
-
Gradient Program (Example):
-
0-1 min: 20% B
-
1-12 min: 20% to 30% B
-
12-21 min: 30% B
-
21-22 min: 30% to 90% B
-
22-23 min: 90% B (Wash)
-
23-24 min: 90% to 20% B (Return to Initial)
-
24-30 min: 20% B (Re-equilibration) (This gradient is adapted from a published method and may require optimization).[3]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.[12]
-
Capillary Voltage: 3.5 kV.[3]
-
Source Temperature: 300-350°C.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example for Luteolin Glucuronides): m/z 461.1 → 285.0 (corresponding to the loss of the glucuronic acid moiety).[12][16] Note: Specific transitions should be optimized for your instrument and isomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. it.restek.com [it.restek.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of Luteolin 3'-O-glucuronide in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with luteolin 3'-O-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and analysis of biological samples containing this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a major metabolite of luteolin, a flavonoid found in many plants.[1][2] Its stability in biological samples is a critical concern for accurate quantification in pharmacokinetic, pharmacodynamic, and toxicological studies. Degradation of the analyte can lead to underestimation of its concentration, impacting the reliability of experimental results. Key factors affecting its stability include enzymatic degradation, pH, temperature, and light exposure.[3]
Q2: What are the primary degradation pathways for this compound in biological samples?
A2: The primary degradation pathway is enzymatic hydrolysis by β-glucuronidases, which are present in various biological matrices, including plasma and urine. This enzymatic cleavage converts this compound back to its aglycone form, luteolin.[4][5] This process can be more pronounced under conditions of inflammation, where β-glucuronidase activity may be elevated.[4] Chemical hydrolysis can also occur at non-optimal pH values.
Q3: What are the recommended storage conditions for stock solutions and biological samples containing this compound?
A3: For stock solutions of this compound, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter periods (up to 1 month).[6] It is crucial to protect solutions from light. For biological samples such as plasma and urine, immediate analysis after collection is ideal. If storage is necessary, samples should be frozen at -80°C as quickly as possible to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
Issue 1: Low or Inconsistent Recovery of this compound
Possible Cause 1: Enzymatic Degradation during Sample Handling and Preparation
-
Evidence: You observe a corresponding increase in the concentration of the aglycone, luteolin.
-
Solution: Minimize the time samples spend at room temperature. Process samples on ice and add a β-glucuronidase inhibitor to your collection tubes or during the extraction process.
Possible Cause 2: Inappropriate pH of the Sample or Extraction Solvent
-
Evidence: Recovery is poor even when enzymatic activity is inhibited.
-
Solution: Flavonoid glucuronides are generally more stable in slightly acidic conditions (pH 4-6).[3] Ensure the pH of your biological sample is maintained within this range, if possible, and that the pH of your extraction and reconstitution solvents is optimized for stability.
Possible Cause 3: Degradation during Freeze-Thaw Cycles
-
Evidence: Analyte concentration decreases with each freeze-thaw cycle.
-
Solution: Aliquot samples into single-use volumes before initial freezing to avoid the need for repeated thawing of the entire sample. If multiple analyses from the same sample are necessary, validate the stability of this compound for the expected number of freeze-thaw cycles.
Issue 2: High Variability in Quantitative Results
Possible Cause 1: Bench-Top Instability
-
Evidence: Results vary depending on how long the samples sit on the bench during preparation.
-
Solution: Conduct a bench-top stability experiment to determine the maximum time your samples can remain at room temperature without significant degradation. If instability is observed, process samples in smaller batches or on a cold plate to maintain a low temperature.
Possible Cause 2: Photodegradation
-
Evidence: Samples exposed to light show lower concentrations than those protected from light.
-
Solution: Use amber-colored collection tubes and vials. During sample preparation, work under low-light conditions or cover sample racks with aluminum foil.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, bioanalytical method validation guidelines from regulatory agencies like the EMA provide acceptance criteria for stability assessments. The mean concentration of the analyte in stability samples should be within ±15% of the nominal concentration.[7]
Table 1: General Stability of Luteolin Glucuronides in Biological Matrices (Illustrative)
| Stability Test | Condition | Typical Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C | 3 cycles | ±15% of initial conc. |
| Short-Term (Bench-Top) Stability | Room Temperature (~25°C) | 4 - 24 hours | ±15% of initial conc. |
| Long-Term Stability | -80°C | 1 - 6 months | ±15% of initial conc. |
| Post-Preparative Stability | Autosampler temperature (e.g., 4°C) | Duration of run | ±15% of initial conc. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Analyze one set of QC samples immediately (Cycle 0).
-
Freeze the remaining QC samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature and then refreeze at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 cycles).
-
After the final thaw, process and analyze the QC samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the mean concentration and percent deviation from the nominal concentration for each cycle.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period relevant to sample preparation.
Methodology:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Keep the QC samples at room temperature (approximately 25°C) for a specified duration (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze the QC samples.
-
Calculate the mean concentration and percent deviation from the nominal concentration at each time point.
Visualizations
Experimental Workflow for this compound Analysis.
Metabolism and Degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. covachem.com [covachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Yield of Synthetic Luteolin 3'-O-Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of luteolin 3'-O-glucuronide. Our goal is to help you overcome common experimental hurdles and enhance your product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary approaches for synthesizing this compound are enzymatic synthesis (biocatalysis) and chemical synthesis. Enzymatic synthesis, often utilizing UDP-glucuronosyltransferases (UGTs), is generally preferred due to its high regioselectivity, milder reaction conditions, and environmentally friendly nature. Chemical synthesis is also possible but often involves complex protection and deprotection steps, which can lead to lower overall yields.[1][2]
Q2: Which UGT enzymes are most effective for the glucuronidation of luteolin?
A2: Several human UGT isoforms have shown activity towards luteolin, with UGT1A1, UGT1A8, and UGT1A9 being particularly active.[3] The choice of enzyme is critical as it influences the regioselectivity of the glucuronidation, determining which hydroxyl group on the luteolin molecule is conjugated.[3] For the specific synthesis of this compound, careful selection and potentially enzyme engineering are crucial.
Q3: Why is the yield of this compound often low in whole-cell biocatalysis?
A3: Low yields in E. coli whole-cell biocatalysis are often attributed to an insufficient supply of the sugar donor, uridine diphosphate glucuronic acid (UDPGA).[4] The endogenous pool of UDPGA in E. coli can be a limiting factor for the glucuronidation of flavonoids.
Q4: What are the main challenges associated with the chemical synthesis of flavonoid glucuronides?
A4: Chemical synthesis of flavonoid glucuronides like this compound presents several challenges. These include the need for selective protection of multiple hydroxyl groups on the flavonoid to achieve the desired regioselectivity. The subsequent coupling with a glucuronic acid donor can also be problematic, often resulting in low yields.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Enzymatic Synthesis
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Insufficient UDPGA supply in whole-cell systems | Overexpress key enzymes in the UDPGA biosynthesis pathway, such as UDP-glucose dehydrogenase (ugd).[5] Additionally, consider knocking out genes that encode for enzymes consuming UDPGA for other cellular processes, like the araA gene in E. coli. | Increased intracellular pool of UDPGA, leading to a higher conversion rate of luteolin to its glucuronide. |
| Low catalytic activity of the chosen UGT | Screen different UGT isoforms known to be active towards flavonoids (e.g., UGT1A1, UGT1A9).[3] Consider protein engineering to improve the enzyme's kinetic parameters for luteolin. | Identification of a more efficient biocatalyst for the desired reaction. |
| Poor solubility of luteolin substrate | Optimize the reaction buffer by adding a co-solvent like DMSO to improve luteolin's solubility.[6] Note that high concentrations of organic solvents may inhibit enzyme activity, so optimization is key. | Enhanced substrate availability for the enzyme, potentially increasing the reaction rate and yield. |
| Product inhibition or degradation | Monitor the reaction over time to identify if product accumulation is inhibiting the enzyme. If so, consider using an in-situ product removal method. Also, check for product degradation under the reaction conditions. | Maintained enzyme activity and prevention of product loss, leading to a higher final yield. |
Issue 2: Poor Regioselectivity - Obtaining a Mixture of Luteolin Glucuronide Isomers
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| The selected UGT isoform is not specific for the 3'-hydroxyl group of luteolin. | Screen a panel of different UGT isoforms to identify one with higher regioselectivity for the 3'-position. Human UGTs like UGT1A1 have shown activity at multiple sites on flavonoids.[3][7] | Discovery of a UGT that predominantly produces the desired this compound isomer. |
| In chemical synthesis, incomplete or incorrect protection of hydroxyl groups. | Re-evaluate the protection group strategy. Ensure complete protection of the 5, 7, and 4'-hydroxyl groups of luteolin before the glycosylation step to direct the glucuronidation to the 3'-position. | Synthesis of a single, desired regioisomer of luteolin glucuronide. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using a Recombinant UGT
This protocol is a general guideline and may require optimization for your specific enzyme and conditions.
-
Enzyme Preparation: Express and purify the selected UDP-glucuronosyltransferase (e.g., UGT1A1) from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add UDP-glucuronic acid (UDPGA) to a final concentration of 2-5 mM.
-
Add MgCl₂ to a final concentration of 5-10 mM.
-
Add alamethicin (if using microsomes) to a final concentration of 10-25 µg/mL to permeabilize the membrane.[8][9]
-
Add the purified UGT enzyme or microsomal preparation.
-
-
Substrate Addition: Dissolve luteolin in a minimal amount of DMSO and add it to the reaction mixture to the desired final concentration (e.g., 100 µM). The final DMSO concentration should typically be kept below 1-2% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.
Protocol 2: Whole-Cell Biocatalysis using Engineered E. coli
This protocol outlines the use of metabolically engineered E. coli for the production of flavonoid glucuronides.
-
Strain Construction:
-
Cultivation and Induction:
-
Grow the engineered E. coli strain in a suitable medium (e.g., TB or LB) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce the expression of the recombinant proteins by adding an appropriate inducer (e.g., IPTG).
-
Continue cultivation at a lower temperature (e.g., 18-25°C) for a set period (e.g., 12-24 hours) to allow for protein expression.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add the luteolin substrate (dissolved in a co-solvent like DMSO) to the cell suspension.
-
Incubate the mixture at an optimal temperature (e.g., 30°C) with shaking.
-
-
Product Recovery and Analysis:
-
Separate the cells from the medium by centrifugation.
-
Extract the this compound from the supernatant.
-
Analyze the product concentration using HPLC or LC-MS.
-
Data Summary
Table 1: Comparison of Yields for Flavonoid Glucuronide Synthesis using Engineered E. coli
| Flavonoid Glucuronide | Host Strain Engineering | Substrate Concentration | Product Titer (mg/L) | Reference |
| Luteolin-7-O-glucuronide | Overexpression of ugd, knockout of araA | Not specified | 300 | [5] |
| Quercetin-3-O-glucuronide | Overexpression of ugd, knockout of araA | Not specified | 687 | [5] |
| Baicalein-7-O-glucuronide | Strengthened native UDPGA synthetic pathway | Not specified | 797 | [4] |
| Apigenin-4'-O-glucuronide | Increased UDPGA supply pathway + MpUGT736B1 | Apigenin | 598 | [10] |
| Apigenin-7,4'-di-O-glucuronide | Increased UDPGA supply pathway + MpUGT736B1 | Apigenin | 81 | [10] |
Visualizations
Caption: Whole-cell biocatalysis workflow for this compound synthesis.
References
- 1. How to Synthesize Luteolin Derivatives for Potency [eureka.patsnap.com]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. [PDF] Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. Efficient Production of Flavonoid Glucuronides in Escherichia coli Using Flavonoid O-Glucuronosyltransferases Characterized from Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Luteolin 3'-O-glucuronide
Welcome to the technical support center for the purification of luteolin 3'-O-glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I experiencing poor separation of this compound from other flavonoids during column chromatography?
Possible Causes:
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, polyamide) may not have sufficient selectivity for this compound and structurally similar impurities. Flavonoids, in general, possess similar physicochemical properties, making their separation challenging.[1]
-
Non-optimized Mobile Phase: The solvent system may not be optimized to achieve adequate resolution between the target compound and contaminants.
-
Column Overloading: Exceeding the loading capacity of the column can lead to broad peaks and poor separation.
Solutions:
-
Stationary Phase Selection:
-
Polyamide Resin: This is often effective for flavonoid purification due to its ability to form hydrogen bonds with the phenolic hydroxyl groups. A patent for extracting this compound from rosemary successfully utilized a polyamide resin column.[2]
-
Reverse-Phase Silica Gel (C18): This can be a good alternative, separating compounds based on hydrophobicity.
-
-
Mobile Phase Optimization:
-
Gradient Elution: Employ a gradient elution strategy, gradually increasing the solvent strength to improve resolution. For polyamide columns, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%) can be effective, with this compound often eluting in the 50% ethanol fraction.[2]
-
Solvent System Testing: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation before scaling up to column chromatography.
-
-
Sample Load: Reduce the amount of crude extract loaded onto the column to avoid overloading.
Question 2: My final product has low purity despite multiple purification steps. What are the potential co-eluting impurities?
Possible Causes:
-
Structural Analogs: Luteolin itself, as well as other luteolin glycosides and their isomers, are common impurities that can be difficult to separate from this compound due to their similar structures.[3]
-
Other Phenolic Compounds: Crude plant extracts contain a complex mixture of phenolic compounds that may have similar polarities and chromatographic behavior.
Solutions:
-
High-Resolution Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating closely related compounds. A semi-preparative HPLC method has been used for the final purification step of similar flavonoids.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique can be very effective for separating polar compounds like flavonoid glycosides and has been successfully used for the one-step isolation of flavonoids.[5][6]
-
-
Recrystallization: After chromatographic purification, recrystallization can be an effective final step to improve the purity of the crystalline product. A method for this compound extraction involves a low-temperature crystallization step.[2]
Question 3: I am observing significant loss of this compound during the purification process, resulting in a low yield. What could be the reasons?
Possible Causes:
-
Degradation: Flavonoids can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, or exposure to light and oxygen.
-
Irreversible Adsorption: The compound may be irreversibly adsorbed onto the stationary phase of the chromatography column.
-
Incomplete Elution: The mobile phase may not be strong enough to completely elute the compound from the column.
Solutions:
-
Mild Purification Conditions:
-
Conduct purification steps at room temperature or below whenever possible.
-
Avoid strong acids or bases in the mobile phase unless necessary for separation, and if so, neutralize the fractions promptly.
-
Protect the sample from light by using amber glass containers.
-
-
Column Material and Elution:
-
Ensure the chosen stationary phase is compatible with the compound.
-
After the main elution, wash the column with a very strong solvent to check for any retained compound.
-
-
Process Optimization: Each step, from extraction to final drying, should be optimized to minimize losses.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial extraction methods for this compound from plant material?
A1: A common and effective method involves the following steps:
-
Maceration: Soaking the dried and crushed plant material (e.g., rosemary leaves) in an ethanol solution (e.g., 70% ethanol).[1]
-
Filtration and Concentration: Filtering the extract and concentrating it under reduced pressure.
-
Solvent Partitioning: The concentrated extract can be further partitioned with solvents of varying polarity to remove non-polar impurities.
Q2: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A2:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is the most common method for assessing the purity of flavonoids.[3] A C18 column is frequently used with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for confirming the identity of the purified compound and detecting any impurities.[8]
Q3: What are the typical storage conditions for purified this compound?
A3: this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C or -80°C, protected from light.[9] If in solution, it should be stored at -20°C or -80°C and used within a month to six months, depending on the solvent and storage temperature.[9]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification
| Technique | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Column Chromatography | Polyamide Resin | Stepwise gradient of Ethanol/Water (30%, 50%, 70%)[2] | Good for initial cleanup, cost-effective. | Lower resolution than HPLC. |
| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water with 1% Glacial Acetic Acid (17:83)[4] | High resolution, high purity achievable. | Expensive, limited sample capacity.[1] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid | n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5)[5] | No solid support (no irreversible adsorption), high sample capacity, good for polar compounds. | Can be complex to set up and optimize. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Rosemary [2]
-
Extraction:
-
Crush dry rosemary leaves.
-
Add a 70% ethanol solution and allow to leach.
-
Perform a primary filtration.
-
-
Concentration and Precipitation:
-
Concentrate the filtrate to 20-30% of its original volume.
-
Add hot water and perform a secondary filtration.
-
Continuously concentrate the filtrate to one-tenth of the secondary filtrate volume.
-
Adjust the pH of the concentrated solution and let it stand at a low temperature for crystallization.
-
Filter to obtain the crude crystals.
-
-
Column Chromatography:
-
Dissolve the crystals in a low-concentration ethanol solution.
-
Load the solution onto a polyamide resin column.
-
Perform a gradient elution with 30%, 50%, and 70% ethanol solutions.
-
Collect the eluent from the 50% ethanol fraction.
-
-
Final Product:
-
Concentrate and dry the collected eluent to obtain the this compound product.
-
Protocol 2: HPLC Analysis for Purity Assessment [4]
-
Column: Octadecylsilane (C18) bonded silica gel.
-
Mobile Phase: Acetonitrile - 0.4% Phosphoric acid solution (18:82).
-
Detection Wavelength: 348 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µl.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
- 2. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
- 3. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 5. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Simultaneous Analysis of Luteolin and its Glucuronides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of luteolin and its glucuronide metabolites.
Troubleshooting Guides
Encountering issues during your analytical run is common. This guide addresses specific problems you might face while analyzing luteolin and its glucuronides, offering potential causes and solutions to get your research back on track.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Silanol Interactions: Active sites on the silica-based column interact with the analytes.[1] - Column Overload: Injecting too much sample.[2] - Inappropriate Mobile Phase pH: Suppresses ionization of acidic silanols, reducing interactions. | - Modify Mobile Phase: Add a small amount of a weak acid like formic or acetic acid to the mobile phase to suppress silanol activity. A weakly acidic mobile phase can also suppress the ionization of luteolin, leading to better peak shape. - Reduce Sample Concentration: Dilute the sample or inject a smaller volume.[3] - Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak tailing.[4] |
| Poor Resolution Between Glucuronide Isomers | - Suboptimal Mobile Phase Gradient: The elution gradient is not shallow enough to separate structurally similar isomers. - Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. | - Optimize Gradient Elution: Employ a shallow gradient with a slow ramp-up of the organic solvent to improve the separation of isomers like luteolin-3'-O-glucuronide and luteolin-7-O-glucuronide.[5][6] - Select Appropriate Column: A C18 column is commonly used and effective for separating luteolin and its metabolites.[5][6] |
| Inconsistent Retention Times | - Fluctuating Column Temperature: Small changes in temperature can affect retention.[7] - Inconsistent Mobile Phase Composition: Improper mixing or degradation of mobile phase components.[3] - Pump Malfunction: Issues with check valves or pump seals can lead to variable flow rates.[2] | - Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis.[7] - Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are miscible and properly degassed.[3] - System Maintenance: Regularly check and maintain the HPLC pump, including seals and check valves.[2] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal MS Ionization: Incorrect settings for the electrospray ionization (ESI) source. - Analyte Degradation: Luteolin and its glucuronides can be unstable. - Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma) can suppress the ionization of the target analytes.[5] | - Optimize MS Parameters: Use negative ion mode ESI for better sensitivity with flavonoids. Optimize parameters like spray voltage and capillary temperature.[5][8] - Ensure Sample Stability: Prepare samples fresh and keep them cool. Consider the use of stabilizers if degradation is suspected. - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4] |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Using non-HPLC grade solvents or contaminated additives.[7] - Air Bubbles in the System: Air trapped in the pump, detector, or lines.[7] - Detector Lamp Aging: The detector lamp may be nearing the end of its life.[3] | - Use High-Purity Solvents: Always use HPLC-grade solvents and additives and degas the mobile phase before use.[7] - Purge the System: Thoroughly purge the HPLC system to remove any trapped air bubbles.[7] - Check Detector Lamp: Monitor lamp hours and replace if necessary.[3] |
Quantitative Data Summary
The following tables summarize key validation parameters from various published methods for the analysis of luteolin and its glucuronides, providing a comparative overview.
Table 1: Linearity and Detection Limits
| Analyte | Method | Matrix | Linearity Range | LOD | LOQ | Citation |
| Luteolin | HPLC-MS/MS | Rat Plasma | 0.06 - 90 µg/mL | - | - | [5][6] |
| Luteolin-7-O-glucuronide | HPLC-MS/MS | Rat Plasma | 0.06 - 60 µg/mL | - | - | [5][6] |
| Luteolin-3'-O-glucuronide | HPLC-MS/MS | Rat Plasma | 2 - 2000 ng/mL | - | - | [9] |
| Luteolin | HPLC-DAD | Yinzhihuang preparations | 0.01 - 1.0 µg | 0.0015 µg | 0.0051 µg | |
| Luteolin-7-O-glucuronide | UFLC-MS/MS | Beagle Dog Plasma | - | - | 4.0 ng/mL | [10] |
| Luteolin | HPTLC | Hygrophila spinosa | 0.0172 - 0.0976 µg | 2.36 ng | 7.55 ng |
Table 2: Precision and Accuracy/Recovery
| Analyte | Method | Precision (RSD%) | Accuracy / Recovery (%) | Citation |
| Luteolin & Glucuronides | HPLC-MS/MS | Intra- and Inter-day: < 6.0% | -3.2% to 6.4% | [5][6] |
| Luteolin | HPLC-DAD | Intra-day: < 1.04%, Inter-day: < 1.2% | 98.1% - 110.1% | |
| Luteolin-7-O-glucuronide | HPLC | RSD: 0.77 - 4.62% | 89.66% - 99.50% | [11] |
| Luteolin | HPTLC | < 5.0% | Average: 99.9% | |
| Luteolin & Glucuronides | UFLC-MS/MS | Intra- and Inter-day: < 15% | > 75% | [10] |
Experimental Protocols
Below are detailed methodologies for the simultaneous analysis of luteolin and its glucuronides using HPLC-MS/MS, a commonly employed and highly sensitive technique.
Protocol 1: Sample Preparation (Protein Precipitation from Plasma)
This protocol is suitable for pharmacokinetic studies using plasma samples.[9][10]
-
Thaw Plasma: Thaw frozen rat or dog plasma samples at room temperature.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample.
-
Add Internal Standard (IS): Add the internal standard solution (e.g., puerarin or daidzein).[9][10]
-
Precipitation: Add 300-400 µL of acidified acetonitrile or methanol to precipitate the plasma proteins.[9][10]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration & Injection: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the simultaneous quantification of luteolin and its glucuronides.
Chromatographic Conditions:
-
System: HPLC or UFLC system.[10]
-
Column: A reversed-phase C18 column (e.g., XBridge™ C18, Venusil MP C18).[9][10]
-
Mobile Phase A: Water with 0.1-0.5% formic acid or 2 mM ammonium acetate.[5][9]
-
Elution: Gradient elution is typically required to achieve good separation. An example gradient could be starting with a low percentage of B, gradually increasing it to elute the analytes, and then returning to initial conditions for re-equilibration.[5][10]
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode is preferred for flavonoids.[5][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][10]
-
MRM Transitions:
-
Optimization: Optimize ion source parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of luteolin and its glucuronides.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Luteolin and its Metabolite, Luteolin 3'-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the flavonoid luteolin and its major in vivo metabolite, luteolin 3'-O-glucuronide. Understanding the similarities and differences in their bioactivity is crucial for the development of novel therapeutics and for interpreting the pharmacological effects of luteolin-rich diets and supplements.
Executive Summary
Luteolin, a well-studied flavonoid, exhibits a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Following ingestion, luteolin is extensively metabolized in the body, with this compound being one of its primary circulating forms. While direct comparative data is limited, available evidence suggests that the biological activity of luteolin is generally more potent in in vitro settings compared to its glucuronidated forms. However, this compound is not merely an inactive metabolite. It is considered an active compound that can contribute to the overall pharmacological profile of luteolin, potentially through deconjugation back to the active aglycone at target sites, particularly in inflammatory conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological activities of luteolin and its glucuronide derivatives. It is important to note the scarcity of studies directly comparing luteolin with this compound. Therefore, data for other luteolin glycosides, such as luteolin-7-O-glucoside, are included as a proxy to infer potential differences in activity.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| Luteolin | DPPH Radical Scavenging | 14 | [1] |
| Luteolin | DPPH Radical Scavenging | 20.2 | [2] |
| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 21.2 | [2] |
| Luteolin-7-O-glucuronide | DPPH Radical Scavenging | > Luteolin | [3] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.9 | [2] |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7 | [2] |
| Luteolin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 7.4 | [2] |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0 | [2] |
| Luteolin | Nitric Oxide (NO) Production | BV-2 microglia | 6.9 | [4] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Luteolin | HT-29 | Colon Cancer | 30 | [5] |
| Luteolin | SNU-407 | Colon Cancer | 30 | [5] |
| Luteolin | LoVo | Colon Cancer | 66.7 (24h), 30.47 (72h) | [6] |
| Luteolin | GLC4 | Lung Cancer | 40.9 | [7] |
| Luteolin | COLO 320 | Colon Cancer | 32.5 | [7] |
| Luteolin-7-O-glucoside | HeLa | Cervical Cancer | 6.1 | [7] |
| Luteolin | HeLa | Cervical Cancer | 1.5 | [7] |
| Luteolin | A375 | Melanoma | 115.1 | [8] |
| Luteolin | HaCaT | Keratinocytes | 37.1 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution in methanol, test compounds (luteolin, this compound), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A fresh solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay also measures the radical scavenging capacity of a compound.
-
Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.
-
Various concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Data Analysis: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Inhibition Assay in Macrophages
This cellular assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents: Lipopolysaccharide (LPS) to induce NO production, test compounds, Griess reagent.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS is then added to the wells to stimulate the cells, and they are incubated for a further period (e.g., 24 hours).
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.
-
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[2][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Lines: Various cancer cell lines (e.g., HT-29, A549, HeLa).
-
Reagents: MTT solution, solubilization solution (e.g., DMSO or SDS).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][7]
Signaling Pathways and Experimental Workflows
The biological effects of luteolin and its metabolites are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Luteolin and its Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the flavonoid luteolin and its primary glucuronide metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for evaluating their therapeutic potential. This document summarizes key pharmacokinetic data, details experimental methodologies, and illustrates relevant biological pathways to support further research and development.
Executive Summary
Luteolin, a common dietary flavonoid, undergoes extensive first-pass metabolism following oral administration, resulting in the formation of various conjugates, predominantly glucuronides.[1] In preclinical models, particularly rats, luteolin is rapidly absorbed and metabolized, with luteolin-3'-glucuronide identified as the metabolite with the highest systemic exposure.[1][2] The bioavailability of luteolin itself is generally low due to this extensive metabolism.[3][4] While the biological activities of luteolin are well-documented, its metabolites, including glucuronides, also exhibit biological effects, contributing to the overall pharmacological profile.[5] This guide presents a comparative analysis of their pharmacokinetic parameters to aid in the design and interpretation of preclinical and clinical studies.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for luteolin and its major glucuronide metabolite, luteolin-7-O-glucuronide, in rats following oral administration. Direct comparative data for all major glucuronide metabolites in a single study is limited; therefore, data has been compiled from various sources. It is important to note that experimental conditions such as vehicle, dose, and analytical methods can influence these parameters.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Luteolin | 56.49 | 3040 ± 600 | 0.42 ± 0.09 | - | - | [6] |
| Luteolin | 50 | 5500 | 0.083 | - | - | [3] |
| Luteolin | 10 (from extract) | 2079.55 ± 307.09 | 0.5 ± 0.001 | 24237.94 ± 2113.55 | 8.89 ± 4.01 | [4] |
| Luteolin | 200 (from extract) | - | 1.1 | 23030 | - | [7] |
| Luteolin-7-O-glucuronide | - | - | - | - | - |
Experimental Protocols
The following is a representative experimental protocol for a pharmacokinetic study of luteolin in rats, based on methodologies described in the cited literature.[6][9]
1. Animal Models:
-
Species: Male Sprague-Dawley rats.[9]
-
Weight: 200-250 g.[9]
-
Housing: Housed in cages at a controlled temperature (21 ± 1 °C) and a 12:12 h light-dark cycle, with free access to food and water.[9]
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 12 hours before oral administration of the compound, with free access to water.[9]
2. Drug Administration:
-
Compound Preparation: Luteolin is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[6]
-
Dosage: A single dose is administered. Doses in reported studies vary, for example, 56.49 mg/kg.[6]
3. Sample Collection:
-
Biological Matrix: Blood.
-
Sampling Time Points: Blood samples (approximately 0.5 mL) are collected from the ocular fundus veins at predetermined time points, for instance: pre-dose, 10, 20, 30, and 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 12 hours after administration.[6]
-
Anticoagulant: Blood samples are collected in heparinized tubes.[9]
-
Plasma Preparation: Plasma is separated by centrifugation at 3200g for 10 minutes and stored at -20°C or -80°C until analysis.[6][9]
4. Analytical Method (HPLC-MS/MS):
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[8][10]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-) is often used for flavonoids.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for luteolin and its metabolites.[8] For example, the MRM transition for luteolin can be m/z 284.9→132.9, and for luteolin-7-O-glucuronide m/z 461.1→284.9.[8]
-
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with methanol or acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC-MS/MS system.[10] To measure total luteolin (free and conjugated), plasma samples can be treated with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the aglycone before extraction.[7]
Mandatory Visualizations
Metabolic Pathway of Luteolin
The following diagram illustrates the primary metabolic pathways of luteolin in vivo, leading to the formation of glucuronide and methylated metabolites.
Caption: Metabolic pathways of luteolin via glucuronidation and methylation.
Signaling Pathways Modulated by Luteolin
Luteolin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and cell proliferation.
References
- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption and excretion of luteolin and apigenin in rats after oral administration of Chrysanthemum morifolium extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Luteolin 3'-O-Glucuronide in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) method for the quantification of luteolin 3'-O-glucuronide with alternative analytical techniques. The information presented is aligned with the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation, offering a framework for researchers and drug development professionals to assess and select appropriate analytical methodologies.
Introduction to this compound and Analytical Challenges
Luteolin, a common flavonoid found in many plants, is known for its various biological activities. Following administration, it is extensively metabolized, with this compound being one of its major metabolites in plasma. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The development and validation of a robust analytical method are paramount to ensure the quality and integrity of the data generated in preclinical and clinical trials.
FDA Guidelines for Analytical Method Validation: A Summary
The FDA provides comprehensive guidance for the validation of analytical methods to ensure that they are suitable for their intended purpose. Key validation characteristics include:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specified intervals.
Comparison of Analytical Methods for this compound Quantification
This section compares a validated HPLC-MS/MS method with other potential analytical techniques for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A rapid and sensitive HPLC-MS/MS method has been developed and validated for the simultaneous determination of luteolin and this compound in rat plasma.[1][2] This method demonstrates high selectivity and sensitivity, making it well-suited for bioanalytical applications where the analyte concentrations are typically low.
Experimental Protocol:
-
Sample Preparation: Protein precipitation is a common and efficient method for plasma sample preparation. In a reported method, methanol was used to precipitate plasma proteins.[1][2]
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of luteolin and its glucuronide metabolites. A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with additives like formic acid or ammonium acetate is employed to achieve optimal separation.[1][2]
-
Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the target analytes.[1][2]
Quantitative Data Summary:
| Validation Parameter | HPLC-MS/MS Method Performance for this compound[1] |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions |
Method 2: Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)
UHPLC systems offer faster analysis times and improved resolution compared to conventional HPLC. When coupled with a Diode Array Detector (DAD), this method can be a viable alternative to MS detection, particularly for in vitro studies or when the analyte concentrations are higher.
Experimental Protocol:
-
Sample Preparation: Similar to the HPLC-MS/MS method, protein precipitation or solid-phase extraction can be used.
-
Chromatographic Separation: A sub-2 µm particle size column is used to achieve high-resolution separation in a shorter time frame. The mobile phase composition would be similar to the HPLC method.
-
Detection: A DAD detector allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment.
Quantitative Data Summary (Representative for Flavonoids):
| Validation Parameter | Typical UHPLC-DAD Method Performance for Flavonoids |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Generally higher than MS, in the low µg/mL to high ng/mL range |
| Recovery | Dependent on the extraction method |
| Stability | Analyte-dependent |
Method Comparison Summary:
| Feature | HPLC-MS/MS | UHPLC-DAD |
| Sensitivity | Very High | Moderate to High |
| Selectivity | Very High | Moderate |
| Analysis Time | Fast | Very Fast |
| Cost | High | Moderate |
| Expertise Required | High | Moderate |
| Application | Bioanalysis, low concentration samples | In vitro studies, quality control |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to FDA guidelines.
Caption: Workflow for HPLC Method Validation according to FDA Guidelines.
Comparative Performance of Analytical Techniques
The diagram below provides a visual comparison of the key performance characteristics of HPLC-MS/MS and UHPLC-DAD for the analysis of this compound.
Caption: Comparison of HPLC-MS/MS and UHPLC-DAD Performance Characteristics.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. The HPLC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace-level detection is necessary. For applications such as in vitro metabolism studies or quality control of herbal products, where the analyte concentrations are expected to be higher, a validated UHPLC-DAD method can provide a more cost-effective and faster alternative. Regardless of the method chosen, rigorous validation according to FDA guidelines is essential to ensure the generation of reliable and defensible scientific data.
References
A Comparative Guide to the Cross-Validation of Luteolin 3'-O-Glucuronide Analytical Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of commercially available luteolin 3'-O-glucuronide analytical reference standards. Ensuring the accuracy and reliability of these standards is paramount for robust analytical method development, validation, and routine quality control in pharmaceutical and nutraceutical research. This document outlines detailed experimental protocols and presents a comparative analysis of key quality attributes for hypothetical reference standards, offering a blueprint for their evaluation.
Introduction to this compound and Reference Standards
This compound is a major metabolite of luteolin, a common flavonoid found in a variety of plants.[1][2] Its biological activities and pharmacokinetic properties are of significant interest to the scientific community. Accurate quantification of this compound in biological matrices and herbal products necessitates the use of well-characterized analytical reference standards. These standards serve as the benchmark for identity, purity, and strength of the analyte in a sample.
Commercially available reference standards from various suppliers, such as Sigma-Aldrich (phyproof®) and MedchemExpress, provide a convenient source for researchers.[1] However, the certified purity and impurity profiles can vary between batches and manufacturers. Therefore, a thorough cross-validation is essential to ensure the consistency and reliability of analytical data.
Comparative Analysis of Reference Standard Attributes
A critical aspect of cross-validation is the comparison of key quality attributes. The following table summarizes hypothetical data for this compound reference standards from three different suppliers.
| Attribute | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥98.5% | ≥99.0% | ≥97.0% |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms | Conforms | Conforms |
| Water Content (by Karl Fischer) | 0.8% | 0.5% | 1.2% |
| Residual Solvents (by GC-HS) | <0.1% | <0.05% | <0.2% |
| Inorganic Impurities (by ROI) | 0.05% | 0.02% | 0.1% |
| Assay (w/w, mass balance) | 97.6% | 98.4% | 95.5% |
| Certificate of Analysis Provided | Yes | Yes | Yes |
| Storage Conditions | 2-8°C | -20°C | 2-8°C |
Experimental Protocols for Cross-Validation
The following protocols are designed to provide a robust assessment of the identity, purity, and assay of this compound reference standards.
This method is used to determine the chromatographic purity of the reference standards and to identify and quantify any organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-90% B
-
30-35 min: 90% B
-
35-36 min: 90-10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in methanol to a final concentration of approximately 1 mg/mL.
LC-MS is employed to confirm the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 120 V.
-
Collision Energy (for MS/MS): 20-40 eV.
-
qNMR provides an absolute quantification of the reference standard without the need for a separate standard of the same compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into an NMR tube and dissolve in a known volume of DMSO-d₆.
-
Acquisition Parameters: A sufficient number of scans to achieve a signal-to-noise ratio of at least 150 for the signals used for quantification. A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest should be used.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The assay is calculated based on the integral values, molecular weights, and masses of the analyte and the internal standard.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the cross-validation process and a representative signaling pathway where luteolin and its metabolites may be involved.
Caption: Experimental workflow for the cross-validation of reference standards.
References
Species-Specific Metabolism of Luteolin: A Comparative Analysis of Plasma Metabolites in Rats and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic fate of luteolin, a flavonoid with promising therapeutic potential, in rats and humans, with a specific focus on plasma metabolites. Understanding the species-specific metabolic pathways of luteolin is crucial for the extrapolation of preclinical data to human clinical trials and for the development of luteolin-based therapeutics. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a clear understanding of the differences in luteolin metabolism between these two species.
Key Findings
Significant species-dependent differences exist in the biotransformation of luteolin. In rats, the primary metabolic pathway is glucuronidation, leading to the predominance of luteolin glucuronides in plasma.[1][2][3] Conversely, in humans, sulfation appears to be the major metabolic route, with luteolin sulfate being the principal metabolite detected in plasma.[1][2][3]
Quantitative Analysis of Luteolin Metabolites in Plasma
The following tables summarize the concentrations of luteolin and its major metabolites in rat and human plasma following oral administration of luteolin.
Table 1: Luteolin and its Metabolites in Rat Plasma
| Metabolite | Concentration Range | Time Point | Reference |
| Luteolin | 0.06 - 90 µg/mL | Pharmacokinetic Study | [4] |
| Diosmetin | 0.03 - 12 µg/mL | Pharmacokinetic Study | [4] |
| Chrysoeriol | 0.015 - 4.8 µg/mL | Pharmacokinetic Study | [4] |
| Luteolin-7-O-glucuronide | 0.06 - 60 µg/mL | Pharmacokinetic Study | [4] |
| Luteolin-3'-glucuronide | Major Metabolite | Multiple time points | [5] |
| Luteolin-4'-glucuronide | Lower than Lut-3'-G | Multiple time points | [5] |
| Luteolin-7-glucuronide | Lower than Lut-3'-G | Multiple time points | [5] |
Table 2: Luteolin and its Metabolites in Human Plasma
| Metabolite | Key Finding | Reference |
| Luteolin-3'-O-sulfate | Mainly identified from plasma | [1][2][6][7] |
| Luteolin monoglucuronide | Detected in human serum | [8] |
| Free Luteolin | Detected in human serum | [8] |
Metabolic Pathways
The metabolic pathways of luteolin in rats and humans show a distinct divergence in the primary conjugation step. In rats, glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is the dominant pathway.[5] Methylation, catalyzed by catechol-O-methyltransferases (COMTs), also plays a role.[5] In contrast, sulfation is the major metabolic route in humans.[1][2][3]
Caption: Comparative metabolic pathways of luteolin in rats and humans.
Experimental Methodologies
The studies referenced in this guide employed various analytical techniques to identify and quantify luteolin and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was a commonly used method.[4]
Typical Experimental Workflow:
Caption: A generalized experimental workflow for pharmacokinetic studies of luteolin.
Animal Studies (Rat Models)
-
Animals: Sprague-Dawley or Wistar rats were commonly used.
-
Administration: Luteolin was typically administered orally via gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. Protein precipitation with organic solvents (e.g., acetonitrile, methanol) was a common step to extract the analytes.
-
Analytical Method: A selective and accurate HPLC-MS/MS method was often established to simultaneously quantify luteolin and its active metabolites (diosmetin, chrysoeriol, and luteolin-7-O-glucuronide) in rat plasma.[4] The analytes were separated on a C18 column with a gradient elution.[4] Detection was performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[4]
Human Studies
-
Subjects: Healthy human volunteers were recruited.
-
Administration: Luteolin was administered orally.
-
Sample Collection: Blood samples were collected at predetermined time intervals.
-
Analysis: Similar to animal studies, HPLC-MS/MS was the primary analytical technique for the identification and quantification of luteolin and its metabolites in human plasma.
Conclusion
The metabolic profiles of luteolin in rat and human plasma exhibit significant differences, primarily in the dominant conjugation pathway. While glucuronidation is the major metabolic route in rats, sulfation predominates in humans. These species-specific differences in metabolism are critical considerations for the preclinical evaluation of luteolin and the translation of efficacy and safety data to human clinical applications. Further research is warranted to fully elucidate the enzymatic pathways and transporters involved in the disposition of luteolin in humans to better predict its pharmacokinetic behavior and optimize its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects. | Semantic Scholar [semanticscholar.org]
- 7. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin 3'-O-glucuronide: Bridging the Gap Between In Vitro Promise and In Vivo Reality
A Comparative Guide for Researchers and Drug Development Professionals
Luteolin, a flavonoid with demonstrated anti-inflammatory and anti-cancer properties, has garnered significant interest in the scientific community. However, its therapeutic potential is intrinsically linked to its metabolic fate within the body. Following administration, luteolin undergoes extensive metabolism, with luteolin 3'-O-glucuronide emerging as one of its principal circulating metabolites. This guide provides a comprehensive comparison of the known in vitro efficacy of luteolin and the inferred in vivo efficacy of this compound, supported by available experimental data and detailed methodologies.
From Aglycone to Active Metabolite: The Metabolic Journey of Luteolin
Upon oral ingestion, luteolin is rapidly absorbed and subjected to phase II metabolism, primarily glucuronidation, in the intestines and liver. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of various luteolin glucuronides. Notably, this compound is consistently identified as a major metabolite in plasma, suggesting its potential role as a key mediator of luteolin's systemic effects.[1][2][3] The low bioavailability of the parent luteolin underscores the importance of understanding the biological activities of its metabolites to accurately predict its in vivo efficacy.
Caption: Metabolic pathway of luteolin to this compound.
Quantitative Efficacy: An In Vitro vs. In Vivo Perspective
Direct comparative studies on the efficacy of isolated this compound are scarce. Therefore, this guide presents the extensive data available for the parent compound, luteolin, to provide a benchmark for its potential in vivo activity, which is largely attributed to its glucuronidated metabolites.
Anti-Cancer Efficacy
Table 1: In Vitro Anti-Cancer Efficacy of Luteolin
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 20 | [4] |
| BGC-823 | Gastric Cancer | MTT | 20-60 (dose-dependent) | [5] |
| LoVo | Colon Cancer | Cytotoxicity | 30.47 (72h) | [2] |
| A431 | Squamous Cell Carcinoma | Proliferation | 19 | [6] |
| HL-60 | Leukemia | Proliferation | 12.5 - 15 | [6] |
| GLC4 | Lung Cancer | MTT | 40.9 | [6] |
| COLO 320 | Colon Cancer | MTT | 32.5 | [6] |
Table 2: In Vivo Anti-Cancer Efficacy of Luteolin
| Animal Model | Cancer Type | Treatment and Dosage | Efficacy | Reference |
| Mice | Colon Cancer Xenograft | 0.2 or 1.2 mg/kg/day | Significant tumor reduction | [7] |
| Mice | Prostate Cancer Xenograft | Not specified | Inhibition of tumor growth | [1] |
Anti-Inflammatory Efficacy
Table 3: In Vitro Anti-Inflammatory Efficacy of Luteolin
| Cell Line | Parameter Measured | IC50 (µM) | Reference |
| RAW 264.7 | Nitric Oxide Production | 17.1 | [4] |
| RAW 264.7 | TNF-α Release | < 1 | [4] |
| RAW 264.7 | IL-6 Release | < 1 | [4] |
Table 4: In Vivo Anti-Inflammatory Efficacy of Luteolin
| Animal Model | Inflammation Model | Treatment and Dosage | Efficacy | Reference |
| Mice | Carrageenan-induced paw edema | 10 and 50 mg/kg (oral) | Efficient suppression of edema | [8] |
| Rats | Lipopolysaccharide-induced inflammation | 30 mg/kg | Significant reduction in IL-1β and TNF-α | [9] |
Mechanistic Insights: Signaling Pathways
Luteolin exerts its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that this compound may act through similar mechanisms.
Caption: Key signaling pathways modulated by luteolin.
Luteolin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[10][11] It also modulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3) pathways.[12][13][14] In the context of cancer, luteolin has been observed to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation, and to induce apoptosis.[5][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of compounds like luteolin and its metabolites.
In Vitro Assays
1. Cell Viability (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol Summary:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4][16][17]
-
Caption: Workflow of the MTT cell viability assay.
2. Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To measure the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in stimulated macrophages.
-
Principle: The Griess reagent reacts with nitrite, a stable and nonvolatile breakdown product of NO, to produce a purple azo compound. The intensity of the color is proportional to the nitrite concentration.
-
Protocol Summary:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve and calculate the percentage of NO inhibition.[4]
-
3. Cytokine Measurement (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or animal serum.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Summary:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add samples (cell culture supernatant or serum) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a detectable signal.
-
Measure the absorbance of the signal, which is proportional to the amount of cytokine present.
-
Quantify the cytokine concentration using a standard curve.[4]
-
In Vivo Models
1. Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of a compound.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.
-
Protocol Summary:
-
Administer the test compound orally or intraperitoneally to the animals.
-
After a specific time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema compared to the control group.[8]
-
2. Lipopolysaccharide (LPS)-Induced Inflammation
-
Objective: To assess the systemic anti-inflammatory effects of a compound.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.
-
Protocol Summary:
-
Administer the test compound to the animals.
-
Inject LPS to induce a systemic inflammatory response.
-
Collect blood samples at a specific time point after LPS injection.
-
Measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Compare the cytokine levels between the treated and control groups to determine the anti-inflammatory effect.[9]
-
Conclusion and Future Directions
The available evidence strongly suggests that while luteolin exhibits significant anti-cancer and anti-inflammatory properties in vitro, its in vivo efficacy is likely mediated by its primary circulating metabolite, this compound. The quantitative data for luteolin provides a valuable framework for predicting the potential therapeutic efficacy of its glucuronidated form. However, to definitively establish the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Efficacy Testing: Conducting in vitro and in vivo studies using isolated and purified this compound to determine its specific IC50 values and dose-response relationships.
-
Comparative Studies: Performing head-to-head comparisons of the efficacy of luteolin and this compound in various disease models.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
By addressing these research gaps, the scientific community can bridge the gap between the in vitro promise of luteolin and the in vivo reality of its metabolites, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of luteolin on experimental autoimmune thyroiditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. The flavonoid luteolin reduces mutant huntingtin aggregation and cytotoxicity in huntingtin-mutated neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Techniques for Luteolin 3'-O-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Luteolin 3'-O-glucuronide, a significant bioactive flavonoid and a metabolite of luteolin, has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1] Efficiently extracting this compound from natural sources is a critical first step for research and drug development. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method.
While specific comparative studies on this compound are limited, data from research on luteolin and its other glycoside derivatives can provide valuable insights into the efficacy of different extraction methodologies. The fundamental principles of these techniques are broadly applicable to flavonoids and their glycosides.
Comparison of Extraction Techniques
The selection of an extraction technique depends on several factors, including the desired yield and purity of the final product, the chemical stability of the target compound, solvent toxicity, environmental impact, and scalability. This section compares conventional and modern extraction methods.
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, low cost, and requires minimal specialized equipment.[2] | Time-consuming, lower extraction efficiency compared to other methods, and uses large volumes of solvent.[1] |
| Reflux Extraction | Boiling the solvent with the plant material and condensing the vapor back into the extraction vessel. | Higher extraction efficiency than maceration due to elevated temperature.[3] | Requires heating, which can degrade thermolabile compounds, and consumes significant energy. |
| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent. | High extraction efficiency due to the continuous flow of fresh solvent. | Time-consuming, requires large volumes of solvent, and the prolonged heating can degrade sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. | Reduced extraction time, lower solvent consumption, and improved extraction yield at lower temperatures.[1][4] | The high-energy process can potentially generate free radicals, which may affect the stability of the target compound. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of a target compound. | Rapid extraction, reduced solvent consumption, and higher extraction yields.[1][5] | Requires specialized equipment, and localized overheating can lead to the degradation of the target compound. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, typically CO2, as the extraction solvent. | Environmentally friendly (uses non-toxic, non-flammable solvent), high selectivity, and yields a pure extract without solvent residue.[1][6] | High initial equipment cost and may require a co-solvent for extracting polar compounds.[1][6] |
| Solid-Phase Extraction (SPE) | A purification technique that can be used for extraction, where the target compound is selectively adsorbed onto a solid sorbent and then eluted. | High selectivity and can be used for sample clean-up and concentration.[7] | Primarily a purification method, and the capacity of the sorbent can be a limiting factor for large-scale extraction. |
Quantitative Data on Extraction Performance
The following table summarizes experimental data from various studies on the extraction of luteolin and its derivatives. This data can serve as a valuable reference for selecting an appropriate extraction method for this compound.
| Technique | Plant Material | Target Compound | Solvent | Key Parameters | Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | Avicennia officinalis leaves | Luteolin-7-O-glucuronide | 50% Ethanol | 20.4 min, liquid-to-solid ratio 10:1 | 124.65 mg/100 g dried leaf powder | [8] |
| Maceration | Perilla frutescens (L.) Britt. leaves | Luteolin 7-glucuronide | 30% Ethanol | Not specified | 0.548 mg/g | [9] |
| Microwave-Assisted Extraction (MAE) | Tree Peony Pod | Luteolin | 70% Ethanol | 265 W, 9.6 min, liquid-solid ratio 10 mL/g | 151 µg/g | [10] |
| Ionic Liquid-Based Microwave-Assisted Extraction | Peanut Shells | Luteolin | [C10mim]Br (1.00 mol/L) | 85 °C, 12 min, liquid-solid ratio 11.63:1 mL/g | 80.36±0.67% extraction yield | [11] |
| Supercritical Fluid Extraction (SFE) | Peanut Hulls | Luteolin | Supercritical CO2 with ethanol as entrainer | Pressure: 15-35MPa, Temp: 35-60℃, Time: 2-6 hours | Luteolin content in extract: 29.62% | [6] |
| Reflux Extraction | Vitex negundo leaves | Luteolin | Methanol | Not specified | Found to be the most efficient method in a comparative study. | [3] |
| Ultrasound-Assisted Enzymatic Hydrolysis | Celery | Luteolin | Pectinase solution | 30 min sonication at 25°C, 80W | 42.5 mg/g | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols for key extraction techniques.
Ultrasound-Assisted Extraction of Luteolin-7-O-glucuronide from Avicennia officinalis Leaves[8]
-
Sample Preparation: Dried and powdered leaves of Avicennia officinalis.
-
Solvent: 50% ethanol in water.
-
Extraction Conditions: A liquid-to-solid ratio of 10:1 (v/w) was used. The extraction was performed for 20.4 minutes using an ultrasonic bath.
-
Analysis: The content of luteolin-7-O-glucuronide in the extract was quantified using High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction of Luteolin from Tree Peony Pod[10]
-
Sample Preparation: Powdered tree peony pod.
-
Solvent: 70% ethanol.
-
Extraction Conditions: The sample was soaked for 4 hours with a liquid-solid ratio of 10 mL/g. Microwave irradiation was applied at 265 W for 9.6 minutes for 3 extraction cycles.
-
Analysis: The extracts were analyzed by HPLC to determine the yield of luteolin.
Supercritical Fluid Extraction of Luteolin from Peanut Hulls[6]
-
Sample Preparation: Dried and crushed peanut hulls were placed in the extraction kettle.
-
Supercritical Fluid: Food-grade CO2.
-
Entrainer: 60-95% ethanol.
-
Extraction Conditions: The extraction was carried out at a pressure of 15-35 MPa and a temperature of 35-60 °C for 2-6 hours, with a CO2 flow rate of 0.5-5 L/hour.
-
Separation: The extract was separated from the CO2 in a separation kettle by regulating the pressure and temperature.
-
Analysis: The crude luteolin product was collected and its purity was measured.
Extraction and Purification of Luteolin-3'-glucuronide from Rosemary[13]
-
Initial Extraction: Dry, crushed rosemary leaves are leached with an ethanol solution.
-
Concentration: The filtrate is concentrated to 20-30% of its original volume.
-
Purification: Hot water is added, followed by a second filtration and further concentration. The pH is adjusted, and the solution is left at a low temperature for crystallization.
-
Chromatography: The obtained crystals are dissolved in a low-concentration ethanol solution and subjected to column chromatography on a polyamide resin.
-
Elution: Gradient elution is performed with 30%, 50%, and 70% ethanol solutions. The 50% ethanol eluent, containing luteolin-3'-glucuronide, is collected.
-
Final Product: The collected eluent is concentrated and dried to obtain the final product.
Visualizing the Workflow
A general workflow for the extraction and analysis of this compound is depicted below. This diagram outlines the key stages from sample preparation to final analysis.
Caption: General workflow for extraction and analysis of this compound.
Conclusion
The choice of an extraction method for this compound is a trade-off between efficiency, cost, environmental impact, and the scale of operation. For laboratory-scale research focused on high yield in a short time, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods.[1] For industrial-scale production where purity and environmental concerns are paramount, Supercritical Fluid Extraction (SFE) stands out as a green and efficient alternative, despite the higher initial investment.[1] Conventional methods like reflux and maceration , while simpler and cheaper, are generally less efficient.[1][3] Further purification steps, such as column chromatography, are often necessary to achieve high-purity this compound for pharmaceutical applications.[13] The provided data and protocols serve as a foundation for developing and optimizing the extraction of this promising bioactive compound.
References
- 1. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonic-Assisted extraction of luteolin from peanut shells using supramolecular solvents and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102603696A - Method for extracting luteolin in peanut hull through supercritical CO2 - Google Patents [patents.google.com]
- 7. CN101712669A - Method for separating and purifying luteolin - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
Luteolin vs. Its Glucuronide Conjugates: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of the flavonoid luteolin and its primary metabolic products, luteolin glucuronides. The information presented herein, supported by experimental data, is intended to inform research and development in the fields of pharmacology and nutritional science. Luteolin, a well-regarded antioxidant, undergoes extensive metabolism in the body, with glucuronidation being a major pathway. Understanding the antioxidant potential of these metabolites is crucial for evaluating the overall in vivo efficacy of luteolin.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of luteolin and its glucuronide conjugates has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
The available data from DPPH and ABTS radical scavenging assays are summarized below. It is important to note that direct comparative studies for all major glucuronide conjugates are limited, and variations in experimental conditions can influence results.
| Compound | Assay | IC50 (µM) | Source(s) |
| Luteolin | DPPH | 13.2 ± 0.18 | [1] |
| 20.2 | [2] | ||
| ABTS | 17.3 ± 0.82 | [1] | |
| Luteolin-7-O-glucoside | DPPH | 21.2 | [2] |
| Luteolin-7-O-glucuronide | DPPH | 80.6 | [3] |
Note: Data for Luteolin-7-O-glucoside is included as a reference for a common luteolin conjugate.
One study also investigated the lipid peroxidation inhibition of luteolin and its glycosides, finding that luteolin 7-O-β-glucuronide was a more effective inhibitor of lipid peroxidation than luteolin itself, despite being a less effective DPPH radical scavenger. This highlights the importance of evaluating antioxidant activity through multiple mechanisms.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to aid in the replication and comparison of experimental findings.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Reaction Mixture: Add a specific volume of the test compound (luteolin or its glucuronide conjugates) at various concentrations to the DPPH solution. A blank sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Reaction Mixture: A small volume of the test compound or a standard antioxidant (like Trolox) is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at approximately 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, luteolin and its conjugates exert antioxidant effects through the modulation of intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5][6][7]
Both luteolin and its 7-O-glucoside have been shown to activate the Nrf2/MAPK-mediated heme oxygenase-1 (HO-1) signaling cascade.[4][5] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including HO-1, which play a crucial role in cellular defense against oxidative stress. This indirect antioxidant mechanism may contribute to a more sustained protective effect in vivo.
Below is a diagram illustrating the general experimental workflow for the DPPH assay and the Nrf2 signaling pathway activated by luteolin and its conjugates.
Conclusion
The available evidence suggests that while luteolin itself is a potent antioxidant, its glucuronide conjugates, particularly luteolin-7-O-glucuronide, exhibit a reduced capacity for direct radical scavenging in assays like the DPPH test. However, the antioxidant activity of these conjugates may be more nuanced, with some studies indicating a higher efficacy in preventing lipid peroxidation. Furthermore, both luteolin and its metabolites appear to contribute to cellular antioxidant defense through the activation of the Nrf2 signaling pathway.
For researchers and drug development professionals, these findings underscore the importance of evaluating the bioactivity of metabolites when assessing the therapeutic potential of dietary flavonoids. Further direct comparative studies employing a standardized set of antioxidant assays, including cell-based models, are warranted to fully elucidate the relative antioxidant potencies of luteolin and its various glucuronide conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
differential effects of luteolin and its metabolites on enzyme inhibition
For Researchers, Scientists, and Drug Development Professionals
Luteolin, a common flavonoid found in a variety of plants, has garnered significant attention for its potential therapeutic properties, largely attributed to its ability to modulate the activity of key enzymes. However, following ingestion, luteolin is extensively metabolized into glucuronide and sulfate conjugates, which are the predominant forms found in circulation. Understanding the enzymatic inhibitory profiles of these metabolites is crucial for accurately predicting the in vivo efficacy and potential for drug interactions of luteeolin. This guide provides a comparative analysis of the enzyme inhibitory effects of luteolin and its major metabolites, supported by experimental data and detailed protocols.
Comparative Enzyme Inhibition: Luteolin vs. Its Metabolites
The inhibitory potency of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 values for luteolin and its primary metabolites against several key enzymes.
| Compound | Enzyme | Substrate/Assay | IC50 (µM) | Reference |
| Luteolin | Xanthine Oxidase | 6-mercaptopurine oxidation | ~5 | [1][2] |
| Xanthine oxidation | 1.9 ± 0.7 | [3] | ||
| 7.87 | [4] | |||
| Tyrosinase | L-tyrosine | 17.40 ± 0.62 | [5] | |
| α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | 32.3 | [6] | |
| 172 ± 50 | [7] | |||
| 42.36 ± 7.72 | [8] | |||
| Glycogen Synthase Kinase-3β (GSK-3β) | Kinase-Glo Luminescent Kinase Assay | 1.5 | [7] | |
| CYP3A4 (Human Liver Microsomes) | Vandetanib metabolism | 15.84 | [9] | |
| CYP1A2 | Generally in the micromolar range | |||
| CYP2C8 | Generally in the micromolar range | |||
| Luteolin-3'-O-sulfate | Xanthine Oxidase | 6-mercaptopurine oxidation | < 5 (more potent than luteolin) | [1] |
| Luteolin-3'-O-glucuronide | Xanthine Oxidase | 6-mercaptopurine oxidation | ~15-20 (less potent than luteolin) | [1] |
| Luteolin-7-O-glucuronide | Xanthine Oxidase | 6-mercaptopurine oxidation | > 20 (less potent than luteolin) | [1] |
| Tyrosinase | L-tyrosine | 177.03 ± 0.77 | [5] | |
| Tyrosinase | L-DOPA | 399.08 ± 3.89 | [5] | |
| Luteolin-5-O-β-d-glucopyranoside | Tyrosinase | L-tyrosine | 2.95 ± 0.11 | [5] |
| Tyrosinase | L-DOPA | 8.22 ± 0.18 | [5] |
Key Observations:
-
Xanthine Oxidase: Luteolin is a potent inhibitor of xanthine oxidase. Interestingly, its sulfated metabolite, luteolin-3'-O-sulfate, demonstrates even stronger inhibition, while the glucuronidated metabolites are less potent than the parent compound.[1][2] This suggests that sulfation may enhance the inhibitory activity of luteolin against this enzyme.
-
Tyrosinase: Luteolin exhibits moderate inhibition of tyrosinase.[5] The glycosylated form, luteolin-5-O-β-d-glucopyranoside, is a significantly more potent inhibitor, highlighting the influence of conjugation on activity.[5] Conversely, luteolin-7-O-glucopyranoside shows weak inhibition.[5]
-
α-Glucosidase: Luteolin is an effective inhibitor of α-glucosidase, with reported IC50 values in the micromolar range.[6][7][8] Data on its circulating metabolites for this enzyme is limited.
-
Cytochrome P450 (CYP) Enzymes: Luteolin demonstrates weak to moderate inhibition of various CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4.[10][11] Its conjugated metabolites also show weak or moderate inhibitory effects on these enzymes.[10][11] This suggests that at typical physiological concentrations, luteolin and its metabolites are unlikely to cause significant drug interactions through CYP inhibition.[10]
-
Glycogen Synthase Kinase-3β (GSK-3β): Luteolin is a potent inhibitor of GSK-3β.[7] The addition of bulky sugar groups, as in glycosides, has been shown to drastically decrease the inhibitory capacity of flavonoids against this enzyme.[7]
Signaling Pathways and Experimental Workflows
To visualize the context of these enzyme inhibition studies, the following diagrams illustrate a key signaling pathway influenced by luteolin and a general workflow for enzyme inhibition assays.
Caption: COX-2 signaling pathway and potential inhibition by luteolin.
References
- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Interaction of luteolin, naringenin, and their sulfate and glucuronide conjugates with human serum albumin, cytochrome P450 (CYP2C9, CYP2C19, and CYP3A4) enzymes and organic anion transporting polypeptide (OATP1B1 and OATP2B1) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of luteolin glucuronidation across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of luteolin glucuronidation across various species, including humans, monkeys, dogs, rats, and mice. Luteolin, a common flavonoid found in many plants, is extensively metabolized through glucuronidation, a critical pathway influencing its bioavailability and pharmacological activity. Understanding the species-specific differences in this process is paramount for preclinical drug development and the extrapolation of animal data to humans. This guide summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
Glucuronidation of luteolin is a primary metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of various luteolin glucuronides. Significant species-dependent variations exist in the activity and regioselectivity of the UGT enzymes involved. In humans, UGT1A9 is the predominant isoform responsible for luteolin glucuronidation in the liver, while UGT1A1 and UGT1A8 play major roles in the intestine.[1] In rats, luteolin is known to be metabolized into at least three distinct glucuronide conjugates.[2][3] The primary sites for glucuronidation on the luteolin molecule are the hydroxyl groups at the 7, 3', and 4' positions.[1][4]
This guide presents a detailed comparison of luteolin glucuronidation kinetics in liver and intestinal microsomes from different species, highlighting the variations in enzyme affinity (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint). A standardized experimental protocol for in vitro luteolin glucuronidation assays is also provided to facilitate reproducible research.
Comparative Glucuronidation Kinetics
The following tables summarize the available quantitative data on luteolin glucuronidation in liver and intestinal microsomes across different species. It is important to note that specific kinetic parameters for luteolin are not extensively reported for all species in the literature. The data presented here is a compilation of available information and general observations from studies on flavonoid glucuronidation.
Table 1: Luteolin Glucuronidation Kinetics in Liver Microsomes
| Species | Predominant UGT Isoforms | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | UGT1A9[1] | Data Not Available | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | UGT1A1, UGT1A6, UGT2B family (inferred) | Data Not Available | Data Not Available | Data Not Available |
| Mouse | UGT1A family (inferred) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Luteolin Glucuronidation Kinetics in Intestinal Microsomes
| Species | Predominant UGT Isoforms | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | UGT1A1, UGT1A8[1] | Data Not Available | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | UGT1A family (inferred) | Data Not Available | Data Not Available | Data Not Available |
| Mouse | UGT1A family (inferred) | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific kinetic data for luteolin across all species is a significant gap in the current literature. The information on predominant UGT isoforms is based on direct studies on luteolin or inferred from studies on similar flavonoids.
Experimental Protocols
A standardized protocol for in vitro luteolin glucuronidation assays is crucial for obtaining comparable and reliable data. The following is a generalized methodology based on common practices for studying flavonoid glucuronidation.
In Vitro Luteolin Glucuronidation Assay Using Liver or Intestinal Microsomes
1. Materials and Reagents:
-
Luteolin
-
Liver or intestinal microsomes from the desired species (e.g., human, monkey, dog, rat, mouse)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Internal standard (e.g., another flavonoid not endogenously present)
2. Incubation Procedure:
-
Prepare a stock solution of luteolin in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MgCl2 (e.g., 5 mM)
-
Saccharolactone (e.g., 5 mM)
-
Liver or intestinal microsomes (e.g., 0.1-0.5 mg/mL protein)
-
Luteolin (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (e.g., 2-5 mM).
-
Incubate at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
3. Analytical Method (HPLC or LC-MS/MS):
-
Analyze the samples using a reverse-phase HPLC system with UV or mass spectrometric detection.
-
A C18 column is typically used for separation.
-
The mobile phase can consist of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Quantify the formation of luteolin glucuronides by comparing the peak areas to a standard curve of an authentic standard, if available, or by using the peak area of the depleted substrate.
4. Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of luteolin glucuronidation.
Caption: In vitro luteolin glucuronidation assay workflow.
Conclusion
The glucuronidation of luteolin exhibits considerable variability across different species, primarily due to differences in the expression and activity of UGT isoforms in the liver and intestines. While qualitative data has identified the key human UGTs and major glucuronidation sites, a significant knowledge gap exists regarding the quantitative kinetic parameters in common preclinical species. This lack of data hinders the accurate prediction of human pharmacokinetics from animal models. Further research is warranted to generate comprehensive kinetic data for luteolin glucuronidation in monkeys, dogs, rats, and mice to build more reliable in vitro-in vivo extrapolation models. The standardized experimental protocol provided in this guide serves as a foundation for such future studies, promoting data consistency and comparability across different laboratories. For drug development professionals, a thorough understanding of these species differences is essential for selecting the most appropriate animal models and for making informed decisions during lead optimization and preclinical safety assessment.
References
- 1. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Luteolin 3'-O-glucuronide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions and Handling
Before handling luteolin 3'-O-glucuronide, laboratory personnel must be thoroughly familiar with their institution's chemical hygiene plan and hazardous waste disposal procedures. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted systematically, from segregation to final pickup.
-
Waste Segregation: At the point of generation, immediately segregate waste containing this compound.
-
Solid Waste: All solid materials, including residual powder, contaminated weighing paper, and used personal protective equipment (e.g., gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. To comply with institutional and regulatory guidelines, it is crucial to segregate halogenated and non-halogenated solvent wastes into distinct containers.[1]
-
-
Container Labeling: Proper labeling is critical for safety and compliance.
-
The container must be clearly marked with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label. The use of abbreviations or chemical formulas is not permissible.
-
For mixed waste streams, the label should also include the names of all major components and their approximate percentages.
-
Waste containers must be kept securely closed except when actively adding waste.[1]
-
-
Waste Storage:
-
Store all waste containers in a designated and secure satellite accumulation area.
-
This area should be located away from general laboratory traffic to minimize the risk of spills or accidents.
-
Adhere to your institution's regulations regarding the maximum allowable volume of waste in a satellite accumulation area.
-
-
Final Disposal:
Summary of Disposal Guidelines
The following table summarizes the essential information for the safe disposal of this compound, based on guidelines for related compounds.
| Parameter | Guideline |
| Hazard Classification | Treat as a chemical with unknown toxicity.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, and a lab coat are required.[5] |
| Solid Waste Disposal | Collect in a dedicated, properly labeled hazardous waste container. This includes the chemical and any contaminated materials.[2][6][7] |
| Liquid Waste Disposal | Collect in a labeled, leak-proof hazardous waste container. Segregate waste based on solvent type (halogenated vs. non-halogenated). Do not dispose of down the drain.[1][2][3] |
| Container Labeling | Must include "Hazardous Waste," the full chemical name ("this compound"), and the major components with their approximate percentages.[1] |
| Waste Storage | Store in a designated, secure satellite accumulation area. Keep containers closed when not in use.[1] |
| Final Disposal Pathway | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[1][5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Luteolin 3'-O-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of luteolin 3'-O-glucuronide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on the known hazards of the parent compound, luteolin, and general best practices for handling chemical compounds in a research environment.
A Safety Data Sheet for the parent compound, luteolin, indicates that it may be fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) required when working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table outlines the specific PPE recommendations for handling this compound, categorized by the level of protection.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the minimum requirement for incidental contact.[4] For extended handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[4][5] Always inspect gloves before use and change them immediately if contaminated or damaged.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields are the minimum requirement.[4][7] Chemical splash goggles should be worn when there is a potential for splashes.[7] A face shield, worn in addition to safety glasses or goggles, is recommended when handling larger quantities or if there is a significant splash risk.[7][8] |
| Body Protection | Laboratory coat | A long-sleeved lab coat is essential to protect skin and clothing from potential splashes.[8] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If handling large quantities of powder outside of a fume hood, or if dust is generated, a NIOSH-approved respirator may be necessary based on a risk assessment.[8] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety when handling this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper waste disposal is crucial to prevent environmental contamination and ensure laboratory safety. The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[9]
Waste Segregation and Disposal:
-
Solid Waste:
-
Contaminated materials such as gloves, paper towels, and weigh boats should be collected in a designated, labeled hazardous waste container.
-
Empty containers must be thoroughly rinsed before being discarded in regular trash.[10] The rinsate from containers that held hazardous materials should be treated as hazardous waste.[9]
-
-
Liquid Waste:
-
Unused or excess solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
Do not dispose of chemical waste down the sink unless it has been explicitly identified as non-hazardous and permissible by your institution's Environmental Health and Safety (EHS) department.[10][11][12]
-
Aqueous solutions of non-hazardous chemicals may be permissible for drain disposal, but always consult your local EHS guidelines.[11][12]
-
All waste containers must be properly labeled with the contents to ensure proper disposal.[10][13]
Experimental Protocols
Due to the lack of specific experimental data for this compound in the search results, detailed experimental protocols cannot be provided. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety and handling procedures outlined in this document. A thorough risk assessment should be conducted before starting any new procedure.[14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. assaygenie.com [assaygenie.com]
- 7. uah.edu [uah.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
